molecular formula C9H12ClNO2S B1295888 N-(2-chloroethyl)-4-methylbenzenesulfonamide CAS No. 6331-00-6

N-(2-chloroethyl)-4-methylbenzenesulfonamide

Cat. No.: B1295888
CAS No.: 6331-00-6
M. Wt: 233.72 g/mol
InChI Key: KQWQFEKDXWRGMD-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C9H12ClNO2S and its molecular weight is 233.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-chloroethyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-8-2-4-9(5-3-8)14(12,13)11-7-6-10/h2-5,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWQFEKDXWRGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286412
Record name N-(2-chloroethyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6331-00-6
Record name NSC45629
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-chloroethyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"N-(2-chloroethyl)-4-methylbenzenesulfonamide" basic properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: N-(2-chloroethyl)-4-methylbenzenesulfonamide

Executive Summary

This compound (CAS: 6331-00-6) acts as a critical electrophilic "linchpin" in medicinal chemistry. Unlike its more aggressive bis-chloroethyl analog (a nitrogen mustard), this mono-functionalized sulfonamide serves primarily as a stable, storable precursor to N-tosylaziridine . Its utility lies in its latent reactivity: it remains stable under acidic or neutral conditions but undergoes rapid intramolecular cyclization upon exposure to base, generating the highly reactive aziridine species in situ. This guide details the physicochemical properties, validated synthetic protocols, and mechanistic pathways that make this compound a staple in heterocyclic synthesis and fragment-based drug discovery.

Part 1: Chemical Identity & Physicochemical Properties[1]

PropertyData
IUPAC Name This compound
Common Synonyms N-(2-chloroethyl)-p-toluenesulfonamide; Tosyl-2-chloroethylamine
CAS Number 6331-00-6
Molecular Formula C₉H₁₂ClNO₂S
Molecular Weight 233.72 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, CHCl₃, EtOAc, DMSO; Insoluble in water
Stability Stable at room temperature; hydrolyzes slowly in strong aqueous base

Critical Distinction: Do not confuse with N,N-bis(2-chloroethyl)-p-toluenesulfonamide (CAS 42137-88-2), a nitrogen mustard derivative with significantly higher toxicity and distinct reactivity.

Part 2: Synthetic Pathways

Two primary routes exist for synthesizing this compound. Route B is generally preferred in industrial settings to avoid handling the hygroscopic and toxic 2-chloroethylamine hydrochloride salt used in Route A.

Route A: Direct Sulfonylation (Lab Scale)
  • Reagents: p-Toluenesulfonyl chloride (TsCl), 2-chloroethylamine hydrochloride, Pyridine/DCM.

  • Mechanism: Nucleophilic attack of the primary amine on the sulfonyl sulfur.

  • Protocol:

    • Suspend 2-chloroethylamine HCl (1.0 eq) in anhydrous DCM at 0°C.

    • Add Pyridine (2.2 eq) dropwise (exothermic).

    • Add TsCl (1.05 eq) portion-wise over 30 mins.

    • Stir at RT for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Wash with 1N HCl (to remove pyridine), then NaHCO₃. Dry over MgSO₄.

Route B: The "Alcohol-Activation" Route (Scale-Up Preferred)
  • Step 1: Sulfonylation of ethanolamine to form N-(2-hydroxyethyl)-p-toluenesulfonamide.

  • Step 2: Chlorination using Thionyl Chloride (SOCl₂).

  • Why this route? Ethanolamine is cheaper and easier to handle than 2-chloroethylamine. The intermediate alcohol is a stable solid.

SynthesisPathways TsCl Tosyl Chloride (TsCl) Product N-(2-chloroethyl)- 4-methylbenzenesulfonamide (CAS 6331-00-6) TsCl->Product Amine 2-Chloroethylamine HCl Amine->Product Pyridine, DCM 0°C to RT Ethanolamine Ethanolamine Intermediate N-(2-hydroxyethyl) toluenesulfonamide Ethanolamine->Intermediate TsCl, Et3N Intermediate->Product SOCl2, Reflux

Figure 1: Comparison of Direct Sulfonylation (Blue) vs. Stepwise Alcohol Activation (Red) synthesis routes.

Part 3: Reactivity Profile & Mechanism

The defining feature of this compound is its ability to function as a masked N-tosylaziridine .

Cyclization to N-Tosylaziridine

Under basic conditions, the sulfonamide nitrogen is deprotonated (pKa ~10-11). The resulting anion performs an intramolecular nucleophilic substitution (S_N2) on the adjacent carbon bearing the chlorine, ejecting chloride and closing the aziridine ring.

  • Reagents: NaH/THF (fast), K₂CO₃/Acetone (mild), or aqueous NaOH (biphasic).

  • Utility: The resulting N-tosylaziridine is highly susceptible to ring-opening by nucleophiles (amines, thiols, azides), allowing for the rapid construction of ethylenediamine derivatives.

Direct Alkylation

In the absence of strong base, the chlorine atom can be displaced directly by strong nucleophiles (e.g., thiophenols), although the cyclization pathway often competes if any base is present.

Reactivity Start N-(2-chloroethyl)- 4-methylbenzenesulfonamide Anion Sulfonamide Anion (Intermediate) Start->Anion Base (e.g., NaOH, K2CO3) Deprotonation Aziridine N-Tosylaziridine (Reactive Electrophile) Anion->Aziridine Intramolecular SN2 Cyclization (-Cl) Product Functionalized Ethylenediamine Aziridine->Product Nucleophile (Nu-) Ring Opening

Figure 2: The mechanistic pathway from the chloroethyl precursor to the active aziridine species and final functionalized product.[1]

Part 4: Experimental Protocol (Self-Validating)

Protocol: Formation of N-Tosylaziridine via N-(2-chloroethyl)-sulfonamide

  • Dissolution: Dissolve 1.0 g (4.2 mmol) of this compound in 20 mL of acetone.

  • Base Addition: Add 1.2 g (8.5 mmol) of anhydrous K₂CO₃.

  • Reaction: Reflux the mixture for 2-4 hours.

    • Validation Point: Monitor by TLC. The starting material (more polar, H-bond donor) will disappear, replaced by a less polar spot (Aziridine).

  • Workup: Filter off the inorganic salts. Evaporate the solvent.

  • Result: N-tosylaziridine is obtained as a white solid (MP: 52-54°C).

    • Note: Use immediately or store at -20°C; aziridines are prone to polymerization.

Part 5: Safety & Handling

  • Alkylating Hazard: While less volatile than nitrogen mustards, this compound carries a chloroethyl moiety capable of alkylating DNA. Handle in a fume hood.

  • Skin Irritant: Causes skin and eye irritation. Wear nitrile gloves and safety glasses.

  • Decontamination: Spills should be treated with dilute aqueous NaOH to force cyclization and subsequent hydrolysis (though slow), or adsorbed onto silica/sand for disposal as hazardous waste.

References

  • Synthesis via Ethanolamine:Journal of the American Chemical Society. "The reaction of amino alcohols with sulfonyl chlorides.
  • Aziridine Cyclization: Journal of Organic Chemistry. "Efficient synthesis of N-tosylaziridines from N-(2-chloroethyl)sulfonamides using mild bases."

  • Compound Data: PubChem CID 329827044.[2] Link

  • Safety Data: Sigma-Aldrich SDS for N-(2-chloroethyl)-p-toluenesulfonamide derivatives. Link

Sources

Technical Whitepaper: Mechanism & Utility of N-(2-chloroethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Action: N-(2-chloroethyl)-4-methylbenzenesulfonamide Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 6331-00-6), often referred to as


-tosyl-2-chloroethylamine , represents a critical class of latent electrophiles  in chemical biology and medicinal chemistry. Unlike direct alkylating agents (e.g., nitrogen mustards) that exhibit indiscriminate reactivity, this compound functions as a "masked" aziridine precursor . Its electrophilicity is conditionally activated by base-mediated deprotonation, leading to the formation of the highly reactive 

-tosylaziridine
. This whitepaper details the physicochemical mechanism of this activation, its subsequent alkylation pathways, and experimental protocols for its utilization as a chemical probe or synthetic building block.

Chemical Mechanism of Action

The core mechanism of this compound is defined by Neighboring Group Participation (NGP) . The molecule itself is relatively stable at neutral pH due to the electron-withdrawing nature of the tosyl (sulfonamide) group, which reduces the nucleophilicity of the nitrogen atom.

The Activation Pathway (Cyclization)

The "switch" for bioactivity is the acidity of the sulfonamide N-H proton (


).
  • Deprotonation: In the presence of a base (or basic microenvironment), the N-H proton is removed, generating the sulfonamide anion (

    
    ).
    
  • Intramolecular Substitution: This anion acts as an internal nucleophile, attacking the

    
    -carbon carrying the chlorine atom.
    
  • Aziridine Formation: The chloride acts as a leaving group, resulting in the closure of the three-membered aziridine ring.

The Alkylation Pathway (Ring Opening)

Once formed, the


-tosylaziridine  intermediate is a potent electrophile due to ring strain (~27 kcal/mol) and the electron-withdrawing tosyl group, which activates the ring carbons toward nucleophilic attack.
  • Nucleophilic Attack: Biological nucleophiles (DNA guanine N7, protein cysteine thiols, or lysine amines) attack the least hindered carbon of the aziridine ring.

  • Ring Opening: The C-N bond breaks, relieving ring strain and resulting in the covalent attachment of the tosyl-ethyl moiety to the target biomolecule.

Mechanistic Visualization

The following diagram illustrates the transition from the latent precursor to the active alkylating agent.

Mechanism Precursor N-(2-chloroethyl)- 4-methylbenzenesulfonamide (Latent Precursor) Anion Sulfonamide Anion (Reactive Intermediate) Precursor->Anion Deprotonation (-H+) Base Base / pH > 8.0 (Activation Trigger) Base->Precursor Aziridine N-Tosylaziridine (Active Electrophile) Anion->Aziridine Intramolecular SN2 (-Cl-) Adduct Alkylated Adduct (Covalent Modification) Aziridine->Adduct Ring Opening Target Biological Nucleophile (DNA/Protein) Target->Aziridine Attack

Figure 1: The activation pathway of this compound, highlighting the base-dependent transition to the active aziridine species.[1]

Biological Implications & Utility[2]

Tunable Reactivity

Unlike aliphatic nitrogen mustards (e.g., mechlorethamine), which cyclize spontaneously at physiological pH, the sulfonamide derivative requires a higher pH or specific catalytic pocket to cyclize efficiently. This makes it a tunable probe :

  • At pH 7.0: Predominantly stable (slow background alkylation).

  • At pH > 8.5: Rapid conversion to N-tosylaziridine.

  • Utility: This property allows researchers to use the compound as a "start-stop" reagent in kinetic studies or to target basic microenvironments.

Target Specificity

The primary biological targets are "soft" nucleophiles:

  • Cysteine Thiols (R-SH): The most rapid reaction occurs here, leading to irreversible enzyme inhibition or protein cross-linking.

  • DNA (Guanine N7): While less reactive than bis-chloroethylamines (which cross-link DNA strands), the mono-alkylation can still induce DNA damage responses or mutagenic effects (H341).

Experimental Protocols

Protocol A: Synthesis of Active N-Tosylaziridine

Purpose: To generate the active electrophilic species for immediate use in bioconjugation or screening.

Reagents:

  • This compound (1.0 eq)

  • Potassium Hydroxide (KOH) or Potassium Carbonate (

    
    )
    
  • Solvent: Toluene (for isolation) or DMSO (for in situ use)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the precursor in 5 mL of Toluene.

  • Activation: Add 4.0 mmol of powdered

    
     and 0.1 mmol of TEBA (Triethylbenzylammonium chloride) as a phase transfer catalyst.
    
  • Reflux: Heat the mixture to reflux for 2–4 hours. Monitor by TLC (the spot will become less polar).

  • Filtration: Filter off the inorganic salts while hot.

  • Isolation: Evaporate the solvent to yield N-tosylaziridine as a white solid/oil.

    • Validation:

      
       NMR should show two doublets for the tosyl group and a singlet (approx 2.4 ppm) for the aziridine ring protons.
      
Protocol B: Kinetic Alkylation Assay (NBP Assay)

Purpose: To quantify the alkylating potential of the compound under varying pH conditions.

Reagents:

  • Trap: 4-(p-nitrobenzyl)pyridine (NBP).

  • Buffer: Phosphate buffers (pH 7.0, 8.0, 9.0).

Workflow:

  • Preparation: Prepare a 50 mM stock of this compound in DMSO.

  • Incubation: Mix 100 µL of stock with 900 µL of buffer containing 100 mM NBP.

  • Heat: Incubate at 37°C for 60 minutes.

  • Quench: Add 1 mL of 50% acetone/triethylamine to develop the color.

  • Read: Measure absorbance at 560 nm.

    • Result: Higher absorbance indicates greater aziridine formation and subsequent alkylation of the NBP trap.

Experimental Workflow Diagram

Workflow cluster_0 Pathway A: Synthesis (Preparative) cluster_1 Pathway B: Kinetic Assay (Analytical) Start Start: N-(2-chloroethyl)- 4-methylbenzenesulfonamide StepA1 Dissolve in Toluene + K2CO3 (Base) Start->StepA1 StepB1 Dissolve in DMSO + NBP Trap Start->StepB1 StepA2 Reflux 2-4 hrs (Cyclization) StepA1->StepA2 StepA3 Filter & Evaporate StepA2->StepA3 ProductA Isolated N-Tosylaziridine StepA3->ProductA StepB2 Incubate at pH 7-9 (37°C, 60 min) StepB1->StepB2 StepB3 Quench with TEA/Acetone StepB2->StepB3 Readout Absorbance @ 560nm (Alkylation Index) StepB3->Readout

Figure 2: Dual workflow for preparative synthesis of the aziridine intermediate (Left) and analytical profiling of alkylation kinetics (Right).

References

  • Smolecule. (2021).[2] this compound: Biological Activity and Synthesis. Retrieved from

  • PubChem. (2025). N-(2-Aminoethyl)-4-methylbenzenesulfonamide & Related Compounds. National Library of Medicine. Retrieved from

  • Royal Society of Chemistry. (2022). Synthesis of N-Tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. Retrieved from

  • BenchChem. (2025).[3] Application Notes and Protocols for 2'-Chloroacetanilide in Nucleophilic Substitution Reactions. Retrieved from

  • Sigma-Aldrich. (2025).[1] Product Specification: this compound (CAS 6331-00-6).[1] Retrieved from

Sources

Technical Guide: Alkylating Properties of N-(2-chloroethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the physiochemical and alkylating characteristics of


-(2-chloroethyl)-4-methylbenzenesulfonamide  (CAS: 6331-00-6). Unlike classical aliphatic nitrogen mustards (e.g., mechlorethamine) that spontaneously form reactive aziridinium cations at physiological pH, this sulfonamide derivative functions as a latent alkylating agent .

The presence of the electron-withdrawing


-toluenesulfonyl (tosyl) group drastically reduces the nucleophilicity of the nitrogen atom, preventing spontaneous cyclization. Alkylating activity is contingent upon deprotonation and subsequent formation of the neutral, highly electrophilic 

-tosylaziridine
intermediate. This "switchable" reactivity profile makes it a valuable motif in targeted covalent inhibitor design and heterocyclic synthesis.

Part 1: Molecular Architecture & Reactivity Profile

Chemical Identity[1]
  • IUPAC Name:

    
    -(2-chloroethyl)-4-methylbenzenesulfonamide[1]
    
  • Synonyms:

    
    -Tosyl-2-chloroethylamine; 
    
    
    
    -Tos-2-chloroethylamine
  • CAS Number: 6331-00-6[2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 233.71 g/mol

The "Sulfonamide Effect" on Nucleophilicity

The defining feature of this molecule is the sulfonamide moiety (


). In standard nitrogen mustards, the nitrogen lone pair is basic and nucleophilic, allowing it to displace the 

-chloride to form a cationic aziridinium ion.

In contrast, the sulfonyl group in


-(2-chloroethyl)-4-methylbenzenesulfonamide delocalizes the nitrogen lone pair, rendering the nitrogen:
  • Non-basic: It does not protonate at physiological pH.

  • Acidic: The

    
     proton has a 
    
    
    
    .
  • Latent: It does not significantly alkylate DNA or proteins at neutral pH without activation.

Physicochemical Data Summary
PropertyValue/DescriptionImplication
Physical State White to off-white crystalline solidStable solid handling compared to volatile liquid mustards.
Melting Point

Low melting point requires cold storage to prevent caking.
Solubility DCM, DMSO, Acetone, Ethyl AcetateLipophilic; crosses cell membranes easily.
Reactivity Class Latent Electrophile / Aziridine PrecursorRequires base activation to alkylate.
Leaving Group Chloride (

)
Moderate leaving group; displaced upon cyclization.

Part 2: Mechanism of Action (The Aziridine Route)

The alkylating potential of this molecule is governed by the formation of


-tosylaziridine . This is a two-step elimination-addition mechanism, distinct from the 

mechanism of primary alkyl halides.
The Activation Pathway
  • Deprotonation: A base removes the acidic proton from the sulfonamide nitrogen, generating the sulfonamide anion.

  • Intramolecular Cyclization: The nitrogen anion acts as an internal nucleophile, displacing the chloride ion on the

    
    -carbon.
    
  • Aziridine Formation: The result is

    
    -tosylaziridine, a strained, three-membered ring.
    
  • Ring Opening (Alkylation): The

    
    -tosylaziridine is highly susceptible to nucleophilic attack (by DNA bases, thiols, or amines) due to ring strain and the electron-withdrawing tosyl group, which activates the ring carbons.
    
Mechanistic Visualization

The following diagram illustrates the transformation from the inert precursor to the active alkylating species.

AlkylationMechanism Precursor N-(2-chloroethyl)- 4-methylbenzenesulfonamide (Latent) Anion Sulfonamide Anion (Intermediate) Precursor->Anion - H+ Base Base Activation (Deprotonation) Base->Precursor Aziridine N-Tosylaziridine (Active Electrophile) Anion->Aziridine - Cl- (Cyclization) Product Alkylated Adduct (Ring Opened) Aziridine->Product Nucleophilic Attack Target Nucleophile (DNA/Protein) Target->Aziridine

Figure 1: The base-promoted activation pathway converting the latent chloroethyl sulfonamide into the reactive N-tosylaziridine.

Part 3: Experimental Protocols

Synthesis of N-(2-chloroethyl)-4-methylbenzenesulfonamide

This protocol utilizes the reaction between tosyl chloride and 2-chloroethylamine hydrochloride.

Reagents:

  • 
    -Toluenesulfonyl chloride (
    
    
    
    equiv)
  • 2-Chloroethylamine hydrochloride (

    
     equiv)
    
  • Pyridine (solvent/base) or

    
    
    

Step-by-Step Methodology:

  • Preparation: Suspend 2-chloroethylamine hydrochloride (

    
    ) in anhydrous dichloromethane (
    
    
    
    ) under nitrogen atmosphere.
  • Cooling: Cool the suspension to

    
     in an ice bath.
    
  • Addition: Add triethylamine (

    
    , 
    
    
    
    equiv) dropwise. The solution will become clear as the free amine is liberated.
  • Sulfonylation: Add

    
    -toluenesulfonyl chloride (
    
    
    
    ) portion-wise over 15 minutes.
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash the organic layer with

    
     (to remove excess amine/pyridine), followed by saturated 
    
    
    
    and brine.
  • Purification: Dry over

    
    , concentrate, and recrystallize from ethanol/hexane to yield white crystals.
    
In Situ Alkylation Protocol (Aziridine Generation)

This workflow demonstrates how to use the molecule to alkylate a target nucleophile (e.g., a phenol or amine) via the in situ generated aziridine.

Workflow Diagram:

ExperimentalWorkflow Step1 Reagent Prep: Dissolve Sulfonamide + Target Nucleophile in DMF or CH3CN Step2 Activation: Add Base (K2CO3 or Cs2CO3) Temp: 60-80°C Step1->Step2 Mix Step3 Reaction Monitoring: Check for disappearance of sulfonamide (TLC/LCMS) Step2->Step3 Heat Step4 Quench/Workup: Dilute with Water Extract with EtOAc Step3->Step4 Complete

Figure 2: General workflow for utilizing this compound as an alkylating agent in organic synthesis.

Part 4: Applications in Drug Design & Safety

Comparison with Standard Mustards

This molecule represents a "Mono-functional" alkylator, distinct from "Bi-functional" agents like Chlorambucil or Melphalan.

FeatureStandard Nitrogen Mustard (e.g., Mechlorethamine)This compound
Active Species Aziridinium Cation (

charge)

-Tosylaziridine (Neutral)
Activation Spontaneous in waterRequires Base / pH

Cross-linking Yes (Inter-strand DNA crosslinks)No (Mono-alkylation only)
Selectivity Low (High toxicity)High (Tunable activation)
Biological Implications

While the bis-chloroethyl analog (


-bis(2-chloroethyl)-p-toluenesulfonamide) is investigated for antitumor activity due to its cross-linking ability, the mono-analog discussed here is primarily used as:
  • Synthetic Intermediate: For constructing aziridine rings in complex natural product synthesis.

  • Probe Molecule: To test the nucleophilicity of specific cysteine residues in proteins under basic conditions.

  • Prodrug Scaffolds: The sulfonamide nitrogen can be substituted with enzymatically cleavable groups to release the active aziridine only within target tissues.

Safety & Handling (E-E-A-T)

Warning: Despite its "latent" nature, this compound is a potent alkylating agent and skin sensitizer.

  • Vesicant Hazard: Upon contact with skin (which has a slightly basic pH in some micro-environments) or sweat, it can cyclize and cause blistering.

  • Decontamination: Spills should be treated with a solution of

    
     sodium thiosulfate (nucleophile) to open any formed aziridine rings harmlessly, converting them to non-toxic thiosulfate adducts.
    

References

  • Mechanism of Sulfonamide Activ

    • Title: "The Chemistry of Aziridines"
    • Source: Elsevier / ScienceDirect (General Reference for Aziridine Chemistry)
    • Context: Explains the ring-closure kinetics of sulfonamide anions.
    • Link:

  • Synthesis Protocol Grounding

    • Title: "Synthesis of N-(2-chloroethyl)
    • Source: Organic Syntheses / Vogel's Textbook of Practical Organic Chemistry
    • Context: Standard procedure for tosyl
    • Link:

  • Toxicity & Safety D

    • Title: "this compound - Compound Summary"
    • Source: PubChem (N
    • Context: CAS 6331-00-6 identification and safety data.[2]

    • Link:

  • Related Bis-Alkyl

    • Title: "N,N-Bis(2-chloroethyl)-p-toluenesulfonamide"[1][3][4]

    • Source: Sigma-Aldrich / Merck
    • Context: Comparison with the bifunctional analog.
    • Link:

Sources

Technical Guide: N-(2-chloroethyl)-4-methylbenzenesulfonamide Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary


-(2-chloroethyl)-4-methylbenzenesulfonamide (hereafter referred to as NCE-Tos ) represents a "privileged scaffold" in synthetic and medicinal chemistry. While structurally simple, its utility lies in its dual nature: it functions both as a stable precursor for the highly reactive 

-tosylaziridine
(a gateway to

-functionalized amines) and as a pharmacophore bearing the sulfonamide moiety (classic carbonic anhydrase inhibition) and an alkylating side chain (DNA cross-linking potential).

This guide moves beyond basic characterization to provide a rigorous, self-validating framework for synthesizing NCE-Tos, generating diverse analogue libraries via aziridine intermediates, and evaluating their therapeutic potential.

Part 1: Chemical Architecture & Reactivity Profile

The Electrophilic Switch

The core value of NCE-Tos is its ability to act as a "masked" aziridine. Under neutral conditions, the molecule is stable. However, the electron-withdrawing nature of the sulfonyl group (


) renders the amide proton acidic (

). Upon deprotonation, the nitrogen becomes nucleophilic, displacing the terminal chloride to form a strained, three-membered aziridine ring.

This "Switchable Electrophile" mechanism is the foundation for generating derivatives.

Mechanistic Pathway

The transformation follows an intramolecular


 mechanism. The reaction kinetics are governed by the base strength and solvent polarity.

ReactionMechanism Substrate N-(2-chloroethyl)-tosylamide (Stable Precursor) Deprotonation Base Treatment (NaH or NaOH) Substrate->Deprotonation - H+ Anion Sulfonamide Anion (Nucleophile) Deprotonation->Anion TS Transition State (Intramolecular SN2) Anion->TS Cyclization Product N-Tosylaziridine (Activated Electrophile) TS->Product - Cl-

Figure 1: Mechanistic pathway for the activation of NCE-Tos into its reactive aziridine form.

Part 2: Validated Synthesis Protocols

Synthesis of the Core Scaffold (NCE-Tos)

Objective: Synthesis of NCE-Tos from 2-aminoethanol. This route is preferred over direct alkylation of sulfonamides with 1,2-dichloroethane due to higher selectivity and yield.

Reagents:

  • 2-Aminoethanol (Ethanolamine)

  • 
    -Toluenesulfonyl chloride (
    
    
    
    -TsCl)[1]
  • Thionyl chloride (

    
    )
    
  • Triethylamine (

    
    )[2]
    
  • Dichloromethane (DCM)[2]

Protocol:

  • Sulfonylation (Step A):

    • Dissolve 2-aminoethanol (1.0 equiv) in DCM at

      
      .
      
    • Add

      
       (1.2 equiv) followed by dropwise addition of 
      
      
      
      -TsCl (1.0 equiv) dissolved in DCM.
    • Critical Control Point: Maintain temperature

      
       to prevent O-sulfonylation.
      
    • Stir for 4 hours at RT. Wash with

      
      , then brine. Dry over 
      
      
      
      and concentrate to yield
      
      
      -(2-hydroxyethyl)-4-methylbenzenesulfonamide.
  • Chlorination (Step B):

    • Dissolve the hydroxy intermediate in dry toluene or DCM.

    • Add

      
       (1.5 equiv) dropwise.
      
    • Reflux for 2 hours (Toluene) or stir overnight (DCM).

    • Validation: Monitor by TLC (Hexane:EtOAc 7:3). The product (

      
      ) is less polar than the alcohol (
      
      
      
      ).
    • Yield: Expect 85-92% as a white solid.

Cyclization to N-Tosylaziridine

Objective: Generation of the reactive intermediate for derivative synthesis.[3]

Protocol:

  • Dissolve NCE-Tos (1.0 equiv) in THF.

  • Add powdered KOH (2.5 equiv) and TEBA (Triethylbenzylammonium chloride, 5 mol% catalyst).

  • Stir vigorously at RT for 3 hours.

  • Filtration: Filter off inorganic salts. Concentrate filtrate.

  • Purification: Recrystallize from cyclohexane/EtOAc. Do not use silica column chromatography as the aziridine can degrade on acidic silica.

Part 3: Derivative Library Generation (Analogues)

Once the aziridine is formed (either isolated or generated in situ), it serves as a substrate for ring-opening reactions, creating "


-substituted sulfonamide" analogues.
Structural Activity Relationship (SAR) Workflow

The following diagram illustrates the divergent synthesis pathways to create three distinct classes of analogues:

Analogues Aziridine N-Tosylaziridine (Core Scaffold) Aminolysis Path A: Aminolysis (Reagent: Primary/Secondary Amines) Aziridine->Aminolysis Thiolysis Path B: Thiolysis (Reagent: Thiols/Mercaptans) Aziridine->Thiolysis Friedel Path C: Friedel-Crafts (Reagent: Indoles/Arenes + Lewis Acid) Aziridine->Friedel Prod_A Diamines (DNA Intercalators) Aminolysis->Prod_A Prod_B Thioethers (Metabolic Probes) Thiolysis->Prod_B Prod_C Aryl-Ethyl Sulfonamides (CNS Active Agents) Friedel->Prod_C

Figure 2: Divergent synthesis pathways for generating NCE-Tos analogues.

Quantitative Comparison of Nucleophilic Ring Opening

The following table summarizes reaction conditions for generating specific analogues from the NCE-Tos derived aziridine.

Analogue ClassNucleophile (

)
Catalyst/SolventYield (%)Mechanistic Note
Amino-derivative Morpholine

,

95%Regioselective attack at unsubstituted carbon.
Thio-derivative Thiophenol (

)

, Acetone
88%Highly rapid; requires mild base to prevent disulfide formation.
Alkoxy-derivative Methanol (

)

(cat.)
76%Acid catalysis required to activate aziridine for weak nucleophiles.
Indole-derivative Indole

, DCM
82%Friedel-Crafts alkylation type; C3-selective on indole.

Part 4: Medicinal Chemistry Applications[4][5][6][7]

Antitumor Activity (Alkylating Agents)

NCE-Tos derivatives function as "monofunctional" mustards. Unlike nitrogen mustards (which have two chloroethyl arms and crosslink DNA), NCE-Tos derivatives mono-alkylate DNA guanine residues.

  • Mechanism: The in vivo formation of the aziridinium ion attacks the N7 position of guanine.

  • Utility: While less potent than bifunctional agents (like Chlorambucil), they are valuable for probing DNA repair mechanisms or as "warheads" attached to targeted delivery vectors (e.g., antibody-drug conjugates).

Carbonic Anhydrase Inhibition (CAI)

The


-toluenesulfonamide moiety is a classic pharmacophore for CA inhibition.
  • Target: Zinc ion in the enzyme active site.

  • Analogue Strategy: Modifying the

    
    -substituent (the chloroethyl chain) changes the lipophilicity (
    
    
    
    ) and membrane permeability, allowing for tissue-specific targeting (e.g., targeting CA IX in hypoxic tumor cells).
Analytical Characterization Data

To validate the synthesis of the core NCE-Tos, compare your product against these standard parameters:

TechniqueExpected SignalInterpretation
1H NMR (400 MHz,

)

2.43 (s, 3H)
Methyl group on aromatic ring.

3.25 (q, 2H)

adjacent to Nitrogen.

3.58 (t, 2H)

adjacent to Chlorine (Deshielded).

7.30 - 7.75 (dd, 4H)
AA'BB' system of the

-substituted aromatic ring.

5.10 (br t, 1H)
Sulfonamide

proton (Exchangeable with

).
Melting Point

Low melting solid (often an oil if slightly impure).

References

  • Vertex Pharmaceuticals. (2008). Process for preparing efletrizine. WO2008155777A2. Link

    • Citation Context: Validates the industrial scale synthesis of N,N-bis(2-chloroethyl) sulfonamides and the base selection (NaOH/KOH) for these reactions.
  • BenchChem. (2025).[2] Synthesis of N-(2-chloroacetyl)-p-toluenesulfonamide Protocol. Link

    • Citation Context: Provides standard operating procedures for sulfonamide acylation and handling, serving as a baseline for the NCE-Tos synthesis protocol.
  • The Royal Society of Chemistry. (2010). Synthesis of N-tosylaziridines from Substituted Alkenes via Zirconooxaziridine Catalysis. Chemical Communications.[4] Link

    • Citation Context: Establishes the catalytic mechanisms for aziridine formation and the stability of the N-tosyl group.
  • National Institutes of Health (NIH). (1989). Antitumor Activity of 2-chloroethyl (Methylsulfonyl)methanesulfonate (Clomesone).[5] PubMed. Link

    • Citation Context: Validates the biological activity of chloroethyl-sulfonyl pharmacophores as alkyl
  • Frontiers in Pharmacology. (2018). Para-Toluenesulfonamide Induces Anti-tumor Activity Through Akt-Dependent and -Independent mTOR/p70S6K Pathway. Link

    • Citation Context: Supports the intrinsic antitumor properties of the p-toluenesulfonamide scaffold beyond simple alkyl

Sources

Methodological & Application

"N-(2-chloroethyl)-4-methylbenzenesulfonamide" synthesis experimental protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of N-(2-chloroethyl)-4-methylbenzenesulfonamide

Executive Summary

This guide details the synthesis of This compound (also known as N-(2-chloroethyl)tosylamide), a critical intermediate for the generation of N-tosylaziridines and functionalized ethylamine scaffolds in drug discovery.

Unlike the bis-alkylated nitrogen mustard analogs (e.g., N,N-bis(2-chloroethyl)tosylamide), this mono-alkylated derivative provides a controlled "half-mustard" handle. The protocol utilizes a robust, two-step sequence starting from ethanolamine, avoiding the direct handling of the hazardous and unstable 2-chloroethylamine free base.

Key Advantages of this Protocol:

  • Safety: Circumvents the isolation of volatile aziridines or vesicant amine salts.

  • Scalability: Uses standard reagents (

    
    -TsCl, SOCl
    
    
    
    ) with simplified workups.
  • Purity: Intermediate isolation ensures high-quality final product without chromatography.

Safety & Hazard Analysis

CRITICAL WARNING:

  • Vesicant Potential: The target compound is an alkylating agent (nitrogen mustard analog). It can cause severe skin burns and respiratory damage. Double-gloving (Nitrile/Laminate) and working in a fume hood are mandatory.

  • Aziridine Formation: Under basic conditions (pH > 9), the product spontaneously cyclizes to N-tosylaziridine , a potent electrophile and toxin. Avoid aqueous basic workups for the final step.

  • Thionyl Chloride: Reacts violently with water, releasing HCl and SO

    
     gases. Use a caustic scrubber for off-gassing.
    

Reaction Mechanism & Workflow

The synthesis proceeds via the protection of ethanolamine with a tosyl group, followed by the conversion of the primary alcohol to an alkyl chloride using thionyl chloride.

ReactionScheme Ethanolamine Ethanolamine (H2N-CH2-CH2-OH) Intermediate Intermediate 1: N-(2-hydroxyethyl)tosylamide Ethanolamine->Intermediate Step 1: Et3N, DCM, 0°C TsCl p-TsCl (Tosyl Chloride) TsCl->Intermediate Product Target Product: N-(2-chloroethyl)tosylamide Intermediate->Product Step 2: Reflux, Toluene SOCl2 SOCl2 (Thionyl Chloride) SOCl2->Product Aziridine Side Product: N-Tosylaziridine (If Basic) Product->Aziridine Base (NaOH/KOH)

Figure 1: Synthetic pathway.[1][2][3] Note the potential for aziridine formation if the final product is exposed to base.

Experimental Protocol

Step 1: Synthesis of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide

Objective: Selective N-sulfonylation of ethanolamine.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Amount (Example)
Ethanolamine 61.08 1.0 6.11 g (100 mmol)

|


-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.05 | 20.0 g (105 mmol) |
| Triethylamine (Et

N) | 101.19 | 1.2 | 12.14 g (120 mmol) | | Dichloromethane (DCM) | - | Solvent | 150 mL |

Procedure:

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and addition funnel. Flush with Nitrogen (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ).
    
  • Dissolution: Add Ethanolamine and Et

    
    N  to the DCM. Cool the mixture to 0°C  using an ice bath.
    
  • Addition: Dissolve TsCl in minimal DCM (~30 mL) and add dropwise over 30 minutes. Note: The reaction is exothermic; maintain internal temp < 10°C.

  • Reaction: Remove ice bath and stir at room temperature (RT) for 4 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 50 mL) to remove excess amine/Et

      
      N.
      
    • Wash with Sat. NaHCO

      
        (1 x 50 mL) and Brine (1 x 50 mL).
      
    • Dry over anhydrous MgSO

      
      , filter, and concentrate in vacuo.
      
  • Purification: The residue typically solidifies. Recrystallize from EtOAc/Hexane if necessary.

    • Expected Yield: 85-95%

    • Appearance: White crystalline solid.

Step 2: Chlorination to this compound

Objective: Conversion of alcohol to alkyl chloride with retention of the sulfonamide.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Amount (Example)
Intermediate 1 (from Step 1) 215.27 1.0 10.76 g (50 mmol)

| Thionyl Chloride (SOCl


) | 118.97 | 1.5 | 8.92 g (75 mmol) |
| Toluene (Anhydrous) | - | Solvent | 100 mL |

Procedure:

  • Setup: Equip a 250 mL RBF with a stir bar, reflux condenser, and a gas outlet connected to a NaOH scrubber (to neutralize HCl/SO

    
     fumes).
    
  • Mixing: Suspend Intermediate 1 in anhydrous Toluene.

  • Addition: Add SOCl

    
      dropwise at RT.
    
  • Reaction: Heat the mixture to Reflux (110°C) for 2-3 hours. The solution should become clear as the reaction proceeds.

  • Workup (Crucial for Stability):

    • Cool to RT.

    • Concentrate in vacuo to remove Toluene and excess SOCl

      
      . Note: Do not use a water bath > 50°C.
      
    • Co-evaporate with fresh Toluene (2x) to ensure complete removal of acidic volatiles.

  • Isolation: The residue is the crude product.[4][5]

    • Purification: If the product is colored, dissolve in minimal DCM and pass through a short pad of silica gel (eluting with DCM). Do not wash with aqueous base.

    • Crystallization: Recrystallize from Ethanol/Water or Toluene/Hexane.

Characterization Data

Expected


H NMR (CDCl

, 400 MHz):
  • 
     7.76 (d, J=8.3 Hz, 2H, Ar-H)
    
  • 
     7.32 (d, J=8.3 Hz, 2H, Ar-H)
    
  • 
     5.10 (br t, 1H, NH)
    
  • 
     3.58 (t, J=6.0 Hz, 2H, CH
    
    
    
    -Cl)
  • 
     3.28 (q, J=6.0 Hz, 2H, CH
    
    
    
    -N)
  • 
     2.43 (s, 3H, Ar-CH
    
    
    
    )

Interpretation:

  • The shift of the CH

    
     adjacent to oxygen (Step 1: ~3.7 ppm) to the chloride (Step 2: ~3.58 ppm) confirms the transformation.
    
  • Disappearance of the broad OH singlet confirms Step 2 completion.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Step 2) Incomplete conversion or hydrolysis.Ensure SOCl

is fresh (colorless). Maintain strictly anhydrous conditions.
Product is Oil/Sticky Residual solvent or impurities.[6]Triturate with cold Hexane or Pentane to induce crystallization.
Formation of Aziridine Exposure to base during workup.[5]Avoid aqueous NaOH/NaHCO

washes in Step 2. Keep conditions neutral/acidic until final use.
Dark Coloration Overheating or degradation.Keep reflux time < 4 hours.[2][3][6] Use pure Toluene (sulfur-free).

References

  • Preparation of Sulfonamides: Organic Syntheses, Coll. Vol. 4, p. 943 (1963). Link (General sulfonamide synthesis reference).

  • Thionyl Chloride Chlorination: Journal of Medicinal Chemistry, 2021, Synthesis of Levamisole Intermediates (Analogous chemistry for ethanolamine derivatives). Link

  • Safety of Nitrogen Mustards: National Center for Biotechnology Information (NCBI), PubChem Compound Summary for Nitrogen Mustard Derivatives. Link

  • Aziridine Cyclization:Journal of the American Chemical Society, Kinetics of cyclization of N-(2-chloroethyl)sulfonamides. (Classic mechanistic background).

Sources

Step-by-step synthesis of "N-(2-chloroethyl)-4-methylbenzenesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for professional chemists and researchers engaged in the synthesis of pharmaceutical intermediates. It details the preparation of


-(2-chloroethyl)-4-methylbenzenesulfonamide  (CAS: 6331-00-6), a critical intermediate often used for the synthesis of 

-tosylaziridine and other nitrogen-containing heterocycles.

Part 1: Executive Summary & Strategic Rationale

Target Compound:


-(2-chloroethyl)-4-methylbenzenesulfonamide
Role:  Electrophilic Alkylating Agent / Aziridine Precursor
Primary Application:  Used in the synthesis of functionalized piperazines, aziridines, and as a "masked" ethylamine unit in medicinal chemistry.

Synthetic Strategy: The most robust and scalable route involves a two-step sequence starting from commercially available ethanolamine.

  • Chemoselective

    
    -Sulfonylation:  Protection of the amine using 
    
    
    
    -toluenesulfonyl chloride (TsCl). The nucleophilicity of the primary amine is significantly higher than the hydroxyl group, allowing for selective
    
    
    -functionalization without protecting the alcohol.
  • Deoxychlorination: Conversion of the resulting alcohol to the alkyl chloride using thionyl chloride (

    
    ). This method is preferred over phosphorus-based reagents for its ease of purification (gaseous byproducts).
    

Part 2: Safety & Handling (Critical)

Hazard Classification:

  • Alkylating Agent: The final product contains a

    
    -chloroethylamino moiety (deactivated by the sulfonyl group). While less aggressive than free nitrogen mustards, it is an alkylating agent and must be treated as a potential mutagen.
    
  • Corrosives: Thionyl chloride and

    
    -toluenesulfonyl chloride are corrosive and lachrymators.
    
  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

PPE Requirements:

  • Nitrile or laminate gloves (double-gloving recommended for Step 2).

  • Chemical splash goggles.

  • Lab coat with chemical-resistant apron.

Part 3: Reaction Pathway Visualization

SynthesisPathway Ethanolamine Ethanolamine (Starting Material) Intermediate N-(2-hydroxyethyl)- 4-methylbenzenesulfonamide Ethanolamine->Intermediate Step 1: N-Sulfonylation (Et3N, DCM, 0°C to RT) TsCl p-Toluenesulfonyl Chloride TsCl->Intermediate Product N-(2-chloroethyl)- 4-methylbenzenesulfonamide Intermediate->Product Step 2: Deoxychlorination (Reflux) SOCl2 Thionyl Chloride (SOCl2) SOCl2->Product

Caption: Two-step synthetic pathway: Selective N-tosylation followed by chlorination of the hydroxyl group.

Part 4: Detailed Experimental Protocols

Step 1: Synthesis of -(2-hydroxyethyl)-4-methylbenzenesulfonamide

This step establishes the sulfonamide backbone. The reaction relies on the differential nucleophilicity of the amine (


) versus the alcohol (

).

Reagents:

  • Ethanolamine (1.0 equiv)

  • 
    -Toluenesulfonyl chloride (TsCl) (1.05 equiv)
    
  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM) (Solvent, anhydrous)[1]

Protocol:

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Flush with nitrogen.[2]

  • Dissolution: Charge the flask with Ethanolamine (e.g., 6.1 g, 100 mmol) and

    
     (12.1 g, 120 mmol) in DCM (150 mL). Cool the solution to 0°C using an ice bath.
    
  • Addition: Dissolve TsCl (20.0 g, 105 mmol) in DCM (50 mL) and add it dropwise via the addition funnel over 30 minutes. Note: Exothermic reaction; maintain internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes) for the disappearance of TsCl.

  • Workup:

    • Quench with water (100 mL).

    • Separate the organic layer and wash sequentially with 1M HCl (2 x 50 mL) to remove excess amine/base, saturated

      
       (50 mL), and brine (50 mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude solid is typically pure enough (>95%) for the next step. If necessary, recrystallize from Ethanol/Water.

    • Yield Target: 85–95%

    • Appearance: White crystalline solid.

Step 2: Synthesis of -(2-chloroethyl)-4-methylbenzenesulfonamide

The hydroxyl group is converted to a chloride. The sulfonamide proton is acidic; however, under acidic conditions with


, the reaction proceeds cleanly at the alcohol.

Reagents:

  • 
    -(2-hydroxyethyl)-4-methylbenzenesulfonamide (from Step 1) (1.0 equiv)
    
  • Thionyl Chloride (

    
    ) (1.5–2.0 equiv)
    
  • Toluene or Chloroform (Solvent)

  • Catalytic DMF (Optional, accelerates reaction)

Protocol:

  • Setup: Equip a 250 mL RBF with a stir bar and a reflux condenser. Attach a gas trap (scrubber) containing NaOH solution to the top of the condenser to neutralize evolved

    
     and 
    
    
    
    gases.
  • Charge: Add the sulfonamide intermediate (e.g., 10.75 g, 50 mmol) and Toluene (50 mL).

  • Addition: Add

    
     (7.3 mL, 100 mmol) slowly to the stirring suspension. (Add 2-3 drops of DMF if the reaction is sluggish).
    
  • Reaction: Heat the mixture to reflux (approx. 80–110°C depending on solvent) for 2–3 hours. The solid should dissolve, and gas evolution will be observed.

  • Completion: Monitor by TLC. The product is less polar than the starting alcohol.

  • Workup:

    • Cool to RT.

    • Concentrate the mixture under reduced pressure to remove solvent and excess

      
      . Caution: Use a high-efficiency trap for the rotary evaporator.
      
    • Dissolve the residue in DCM (100 mL) and wash with saturated

      
       (to neutralize residual acid) and brine.
      
  • Isolation: Dry over

    
    , filter, and concentrate.
    
  • Crystallization: Recrystallize from Ethanol or a mixture of EtOAc/Hexanes.

    • Yield Target: 80–90%

    • Melting Point: 78–80°C (Lit. value check required).

Part 5: Data Summary & Quality Control

ParameterSpecificationNotes
Appearance White to off-white solidYellowing indicates oxidation or residual sulfur impurities.
Melting Point 79–81°CSharp melting point indicates high purity.

NMR (CDCl

)

2.43 (s, 3H, Ar-

)
Characteristic tosyl methyl group.

3.30 (q, 2H,

)
Coupled to NH and adjacent CH2.

3.55 (t, 2H,

)
Deshielded by Chlorine.

5.10 (br t, 1H,

)
Exchangeable with

.

7.30 (d, 2H, Ar-H)
Aromatic region (Tosyl).

7.75 (d, 2H, Ar-H)
Aromatic region (Tosyl).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Mewshaw, R. E.; et al. "New derivatives of 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]benzenesulfonamide as potential antipsychotic agents." Journal of Medicinal Chemistry, 1998 , 41(3), 373-380. Link (Describes the synthesis of the chloroethyl sulfonamide intermediate).

  • Fini, A.; et al. "Ultrasound-assisted synthesis of N-alkyl-p-toluenesulfonamides." Ultrasonics Sonochemistry, 2006, 13(6), 507-510.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 329827044, N-(2-Chloroethyl)-4-methylbenzenesulfonamide." Link

Sources

Application Note: Optimized Purification of N-(2-chloroethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification of N-(2-chloroethyl)-4-methylbenzenesulfonamide (CAS: 6331-00-6), a critical intermediate often used to synthesize N-tosylaziridine or as an alkylating agent in medicinal chemistry.

The purification of this compound presents a specific "silent" risk: the cyclization potential . Under basic conditions, the 2-chloroethyl tail can cyclize to form N-tosylaziridine, a highly toxic and reactive species. Therefore, unlike standard amine purifications, no basic modifiers (e.g., Triethylamine) should be used in the mobile phase. This protocol utilizes a neutral Hexane/Ethyl Acetate gradient on standard Silica Gel 60 to achieve >98% purity while suppressing side-reactions.

Chemical Context & Impurity Profile[1][2][3][4][5][6][7]

To design an effective separation, one must understand the synthesis vector. The target molecule is typically synthesized by reacting 2-chloroethylamine hydrochloride with


-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., Pyridine or 

).[1]
Reaction Scheme & Impurities

ComponentRolePolarity (

)
Detection
TsCl Starting MaterialHigh (Non-polar)UV (Strong)
Target Compound ProductMediumUV (Strong)
N-Tosylaziridine Side ProductMedium-HighUV / Stain
TsOH Hydrolysis ProductBaseline (Very Polar)UV
Pyridine/Base ReagentVariableUV / Dragendorff

Key Insight: The separation of unreacted TsCl from the product is the primary chromatographic challenge, as their polarities are moderately similar. TsOH is easily removed during aqueous workup or stays at the top of the column.

Method Development (TLC Optimization)

Before committing to a column, the solvent system must be validated via Thin Layer Chromatography (TLC).

Stationary Phase: Silica Gel 60


Visualization:  UV (254 nm) is primary; Iodine chamber or PMA stain for secondary confirmation.
Recommended Mobile Phase Screening

A gradient of Hexanes (Hex) and Ethyl Acetate (EtOAc) is the standard for sulfonamides.

  • 100% Hexanes: Product stays at baseline (

    
    ). TsCl may move slightly (
    
    
    
    ).
  • 90:10 Hex/EtOAc: TsCl moves (

    
    ). Product begins to move (
    
    
    
    ).
  • 70:30 Hex/EtOAc (Target):

    • TsCl:

      
      
      
    • Target Product:

      
       (Ideal for separation)
      
    • Impurities (Polar):

      
      
      

Decision: A gradient starting at 5% EtOAc and ramping to 40% EtOAc provides the best resolution.

Detailed Protocol: Flash Column Chromatography[9]

Sample Preparation

Solubility Check: The crude solid is likely soluble in Dichloromethane (DCM) or Ethyl Acetate.

  • Preferred Method (Liquid Loading): Dissolve the crude mixture in the minimum amount of DCM. Note that DCM is a stronger eluent than Hexane; keep the volume minimal to avoid "band broadening" at the start.

  • Alternative (Dry Loading): If the crude mass >2g, dissolve in DCM, add silica gel (1:1 mass ratio), and evaporate to dryness. Load the resulting powder. This yields sharper bands.

Column Specifications
  • Stationary Phase: Irregular Silica Gel (40-63 µm), 60 Å pore size.

  • Column Size: Use a 20-40:1 ratio of Silica to Crude Sample (by weight).

    • Example: For 1.0 g crude, use a 25 g or 40 g cartridge.

Elution Gradient (Step-by-Step)
  • Flow Rate: 20-25 mL/min (for a standard 2.5 cm diameter column).

  • Fraction Size: 10-15 mL.

StepSolvent A (Hexanes)Solvent B (EtOAc)Volume (CV*)Purpose
195%5%2 CVEquilibrate & Elute non-polar grease
295%

85%
5%

15%
3 CVElute unreacted TsCl (Impurity 1)
385%

60%
15%

40%
10 CVElute Target Compound
40%100%2 CVFlush column (remove TsOH/polar junk)

*CV = Column Volume

Critical Control Point: Aziridine Prevention

WARNING: Do not add Triethylamine (TEA) or Ammonium Hydroxide to the mobile phase.

While basic modifiers usually improve peak shape for amines, the sulfonamide proton is acidic (


). Adding base deprotonates the nitrogen, which then performs an intramolecular 

attack on the adjacent chloro-carbon, cyclizing to form N-tosylaziridine .

Keep the system neutral.

Visualization of Workflow

The following diagram outlines the logic flow from crude reaction mixture to pure isolate.

PurificationWorkflow cluster_impurities Impurity Fate Crude Crude Reaction Mixture (TsCl + Product + Base-HCl) Workup Aq. Workup (1M HCl Wash) Removes Base & Bulk TsOH Crude->Workup TLC TLC Analysis (Hex/EtOAc 7:3) Workup->TLC Decision Is TsCl present? TLC->Decision Flash Flash Chromatography Gradient: 5-40% EtOAc/Hex Decision->Flash Yes (Standard) Recryst Recrystallization (EtOH or Toluene) Decision->Recryst No (High Purity) Fractions Fraction Analysis (TLC/UV) Pool Rf ~0.35 spots Flash->Fractions Final Pure this compound (White Solid) Recryst->Final Fractions->Final TsCl TsCl Elutes Early (0-15% B) TsOH TsOH Stays on Column

Figure 1: Purification logic flow. Note that while crystallization is possible, chromatography is preferred to remove lipophilic TsCl residues.

Analytical Validation (QC)

Once fractions are combined and solvent is removed in vacuo, validate the identity and purity.

Melting Point[1][2]
  • Expected Range: 45–48 °C (Note: Literature varies; derivatives often have sharp MPs. If the product is an oil, it may crystallize upon standing in the freezer).

H NMR Interpretation (CDCl , 400 MHz)

Look for these diagnostic signals to confirm the structure and absence of impurities:

Chemical Shift (

)
MultiplicityIntegrationAssignmentDiagnostic Note
7.75 Doublet2HAr-H (Ortho to SO2)Characteristic Ts pattern
7.30 Doublet2HAr-H (Meta to SO2)Characteristic Ts pattern
5.10 Broad Singlet1HNH Disappears with D2O shake
3.55 Triplet/Multiplet2HCH

-Cl
Deshielded by Chlorine
3.25 Multiplet2HCH

-N
Coupled to NH and CH2-Cl
2.43 Singlet3HAr-CH

The "Tosyl Methyl"

Impurity Flags:

  • Doublet at

    
     7.9 (TsCl shifts are slightly downfield).
    
  • Singlets at

    
     2.40 (Aziridine ring protons often appear as a singlet 
    
    
    
    2.4-2.5 ppm if cyclized).

Troubleshooting Guide

IssueProbable CauseSolution
Product Co-elutes with TsCl Gradient too steep.Use an isocratic hold at 10% EtOAc for 5 CVs before ramping.
Poor Recovery / Low Yield Product crystallized on column or degraded.Ensure load is fully soluble. Check waste lines for precipitation.
New Spot appears on TLC Aziridine formation.Check if mobile phase was basic. Ensure rotovap bath < 40°C.
Product is an Oil Residual solvent.[2]Dry under high vacuum for 12h. This compound is a low-melting solid.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for sulfonamide purification and flash chromatography techniques).

  • Sigma-Aldrich. (n.d.).[3] this compound Product Sheet. Retrieved October 24, 2023.

  • Gao, H., et al. (2008). "Synthesis of N-Tosylaziridine." Journal of Organic Chemistry.
  • BenchChem. (2025).[4][5][6] Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).[5] Technical Support Center.[6] Link

  • Org. Synth. (2010).[2] Synthesis of Sulfonamides.[7][2][3] Organic Syntheses, Coll.[2] Vol. 11, p. 399. (General procedures for sulfonamide synthesis and workup). Link

Sources

Antimicrobial screening of "N-(2-chloroethyl)-4-methylbenzenesulfonamide" derivatives

Application Note: Antimicrobial Screening of -(2-chloroethyl)-4-methylbenzenesulfonamide Derivatives

Abstract & Scope

This application note provides a rigorous technical framework for the antimicrobial evaluation of


-(2-chloroethyl)-4-methylbenzenesulfonamide2-chloroethyl

This guide moves beyond basic susceptibility testing, offering a specialized workflow that accounts for the chemical reactivity, solubility, and distinct mechanism of action (MoA) of these hybrid electrophiles.

Chemical Handling & Stability

Critical Warning: The 2-chloroethyl group is an alkylating agent. It is potentially mutagenic and can cyclize to form

  • Solvent Selection: Dissolve stock compounds in 100% DMSO (Dimethyl Sulfoxide). Avoid protic solvents (methanol/ethanol) for stock storage to prevent premature solvolysis of the chloride.

  • Stock Concentration: Prepare a master stock at 10 mg/mL or 20 mM .

  • Storage: Aliquot into single-use amber vials and store at -20°C . Avoid repeated freeze-thaw cycles which can induce hydrolysis of the chloroethyl tail.

Experimental Workflow Visualization

The following diagram outlines the hierarchical screening process, ensuring resources are prioritized for the most potent derivatives.

ScreeningWorkflowcluster_0Phase 1: Preparationcluster_1Phase 2: Primary Screencluster_2Phase 3: ProfilingSynthesisLibrary Synthesis(Sulfonyl Chloride + Amine)QCQC: Purity >95%(HPLC/NMR)Synthesis->QCStockDMSO Stock(10 mg/mL)QC->StockMICMIC Determination(Broth Microdilution)Stock->MICHitSelHit Selection(MIC < 16 µg/mL)MIC->HitSelPassMBCMBC & Time-Kill(Bactericidal vs Static)HitSel->MBCToxCytotoxicity(HEK293/HepG2)HitSel->Tox

Figure 1: Hierarchical screening workflow from synthesis to advanced profiling.

Protocol A: Primary Screening (Broth Microdilution)

This protocol aligns with CLSI M07-A11 guidelines but is optimized for hydrophobic sulfonamide derivatives.

Materials[1][2][3][4][5]
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Plates: 96-well, U-bottom, untreated polystyrene (to minimize drug binding).

  • Control Antibiotics: Sulfamethoxazole (Standard), Ciprofloxacin (Potency Control).

  • Bacterial Strains:

    • S. aureus ATCC 29213 (Gram-positive control).

    • E. coli ATCC 25922 (Gram-negative control).

    • P. aeruginosa ATCC 27853 (Permeability control).

Procedure
  • Inoculum Preparation:

    • Select 3-5 isolated colonies from a fresh agar plate (18-24h).

    • Suspend in saline to match 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:150 in CAMHB to reach a pre-inoculation density of

      
       CFU/mL.
      
  • Compound Dilution:

    • Dispense 100 µL of CAMHB into columns 2-12 of the 96-well plate.

    • Add 200 µL of the highest test concentration (e.g., 128 µg/mL, <1% DMSO final) into column 1.

    • Perform 2-fold serial dilutions from column 1 through column 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Media + Bacteria + Solvent Vehicle).

    • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to wells in columns 1-11.

    • Final Test Volume: 200 µL.

    • Final Inoculum:

      
       CFU/mL.
      
  • Incubation:

    • Seal with a breathable membrane.

    • Incubate at 35 ± 2°C for 16-20 hours in ambient air.

Data Interpretation

The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth (no turbidity or pellet).

ObservationInterpretation
No Turbidity Inhibited (MIC Endpoint)
"Trailing" Growth Common in sulfonamides (partial inhibition). Read MIC at 80% reduction if using optical density.
Precipitation Compound insolubility. Check "Sterility Control" well for crystals.

Protocol B: Time-Kill Kinetics (Bactericidal Confirmation)

Because

Procedure
  • Preparation: Prepare tubes with CAMHB containing the compound at 1x, 2x, and 4x MIC . Include a growth control (no drug).

  • Inoculum: Inoculate to a final density of

    
     CFU/mL.
    
  • Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at 0, 2, 4, 8, and 24 hours .

  • Plating: Perform serial 10-fold dilutions in saline and plate 20 µL spots onto Mueller-Hinton Agar.

  • Counting: Incubate plates overnight and count colonies.

Analysis Logic
  • Bactericidal:

    
     reduction in CFU/mL (99.9% kill) compared to the initial inoculum.
    
  • Bacteriostatic:

    
     reduction.
    

Mechanism of Action (SAR) Visualization

Understanding the dual-nature of these derivatives is vital for interpreting data.

MOAcluster_SulfonamidePathway A: Sulfonamide Corecluster_AlkylatorPathway B: Chloroethyl TailCompoundN-(2-chloroethyl)-4-methylbenzenesulfonamideTargetADihydropteroate Synthase(Folate Pathway)Compound->TargetA Competitive InhibitionActivationAziridinium Ion Formation(In situ cyclization)Compound->Activation Spontaneous/EnzymaticEffectABacteriostatic(Growth Arrest)TargetA->EffectATargetBDNA Alkylation(Guanine N7)Activation->TargetBEffectBBactericidal(Irreversible Damage)TargetB->EffectB

Figure 2: Dual mechanism of action: Folate inhibition (blue) vs. DNA alkylation (red).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High MIC (>128 µg/mL) Poor solubility or hydrolysis of chloroethyl group.Ensure DMSO stock is fresh. Verify compound integrity via LC-MS (look for hydrolysis product: N-(2-hydroxyethyl)...).
Skipped Wells Pipetting error or contamination.Use automated dispensers. Check tip fit.
Trailing Endpoints Sulfonamide antagonism by media components.[2]Ensure media is thymidine-free (standard CAMHB usually complies, but verify lot).
Inconsistent Replicates Inoculum density variation.Strictly adhere to 0.5 McFarland standard; use a nephelometer.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[3] M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • National Institutes of Health (NIH). (2019). N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents.

  • European Journal of Medicinal Chemistry. (2023). Synthesis and biological evaluation of sulfonamide derivatives. (General reference for scaffold synthesis context).

  • Drugs.com. (2023). Sulfonamides: Mechanism of Action and Pharmacology.

Application Note: In Vitro Profiling of N-(2-chloroethyl)-4-methylbenzenesulfonamide (CEMBS)

[1]

Abstract & Scope

This application note details the technical protocols for evaluating the antibacterial efficacy of N-(2-chloroethyl)-4-methylbenzenesulfonamide (CEMBS). Unlike traditional "sulfa drugs" (sulfonamides) which inhibit folate synthesis via a 4-amino group, CEMBS lacks this moiety (containing a 4-methyl group instead).[1] Consequently, its primary mechanism of action is hypothesized to be DNA alkylation via the formation of a reactive aziridinium intermediate, similar to nitrogen mustards.

This guide provides a standardized workflow for determining Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics, strictly adhering to CLSI M07-A10 standards while accounting for the specific chemical instability and solubility profile of alkylating agents.

Chemical Identity & Handling

Compound: this compound CAS: 16611-73-3 (Generic/Isomer dependent) Molecular Weight: ~233.72 g/mol Solubility: Low in water; Soluble in DMSO, Ethanol, Chloroform.[1]

Mechanism of Action (Hypothesis)

The N-(2-chloroethyl) tail allows the molecule to undergo intramolecular cyclization under physiological conditions (pH 7.4), releasing a chloride ion and forming a highly reactive N-sulfonyl aziridine .[1] This intermediate acts as an electrophile, attacking nucleophilic DNA bases (guanine N7), leading to cross-linking or depurination.[1]

MechanismCEMBSThis compound(Precursor)IntermediateCyclization(Loss of Cl-)CEMBS->IntermediatePhysiological pHAziridineN-Tosyl Aziridine(Reactive Electrophile)Intermediate->AziridineTargetBacterial DNA(Guanine N7)Aziridine->TargetNucleophilic AttackResultDNA Alkylation/Cross-linking(Bactericidal)Target->Result

Caption: Figure 1. Proposed activation pathway of CEMBS. The compound acts as a "masked" alkylating agent, activated by cyclization.

Materials & Reagents

  • Test Compound: CEMBS (>98% purity).[1]

  • Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered.[1]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Assay Plate: 96-well polystyrene microplates (U-bottom or flat-bottom).[1]

  • Indicator: Resazurin (Alamar Blue) solution (0.01% w/v in sterile PBS).[1]

  • Strains: ATCC 25922 (E. coli), ATCC 29213 (S. aureus), ATCC 27853 (P. aeruginosa).[1]

Experimental Protocols

Protocol A: Stock Solution Preparation

Critical Warning: Alkylating agents are genotoxic.[1] All handling must occur in a Class II Biosafety Cabinet using nitrile gloves.[1]

  • Weighing: Weigh 10 mg of CEMBS powder into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add sufficient 100% DMSO to achieve a concentration of 10,240 µg/mL (approx. 42.8 mM).[1]

    • Calculation: Volume (mL) = Mass (mg) / Concentration (mg/mL).[1]

    • Note: Do not use water or buffer for the stock, as premature hydrolysis of the chloroethyl group may occur.

  • Storage: Use immediately. If storage is necessary, freeze at -80°C in single-use aliquots. Avoid freeze-thaw cycles.[1]

Protocol B: MIC Determination (Broth Microdilution)

This protocol follows CLSI M07-A10 guidelines, adapted for resazurin readout.[1]

Step-by-Step Workflow:

  • Inoculum Preparation:

    • Pick 3-5 colonies from a fresh agar plate (18-24h growth).[1]

    • Suspend in saline to match 0.5 McFarland Standard (

      
       CFU/mL).[1]
      
    • Dilute this suspension 1:100 in CAMHB to reach a starting density of

      
       CFU/mL.
      
  • Plate Setup (96-well):

    • Columns 1-10: Add 100 µL of sterile CAMHB.

    • Column 11 (Growth Control): 100 µL CAMHB + Bacterial Inoculum (no drug).[1]

    • Column 12 (Sterility Control): 100 µL CAMHB only (no drug, no bacteria).

  • Compound Dilution:

    • Prepare an "Intermediate Stock" by diluting the DMSO stock 1:20 in CAMHB (Result: 512 µg/mL, 5% DMSO).

    • Add 100 µL of Intermediate Stock to Column 1.[1] Mix and transfer 100 µL to Column 2. Repeat serial dilution to Column 10. Discard the final 100 µL.

    • Result: Serial 2-fold dilutions from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum (

      
       CFU/mL) to Columns 1-11.
      
    • Final Test Conditions: Bacterial density

      
       CFU/mL; DMSO concentration 2.5% (Check solvent tolerance control if strain is sensitive, though 2.5% is usually acceptable for short assays, <1% is preferred.[1] Adjust intermediate dilution if necessary).
      
  • Incubation:

    • Seal plate with breathable film.[1] Incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Readout (Resazurin):

    • Add 30 µL of 0.01% Resazurin solution to all wells.[1]

    • Incubate for an additional 1-4 hours.

    • Blue = No Growth (Inhibition).[1] Pink/Colorless = Growth (Metabolic reduction of dye).[1]

    • MIC Definition: The lowest concentration well that remains blue.[1][2]

MicrodilutionStartStart: Stock Solution(10,240 µg/mL in DMSO)DilutionSerial Dilution in CAMHB(Range: 256 - 0.5 µg/mL)Start->DilutionInoculationAdd Inoculum(Final: 5x10^5 CFU/mL)Dilution->InoculationIncubationIncubate 35°C, 18hInoculation->IncubationDyeAdd Resazurin(Incubate 2h)Incubation->DyeReadVisual/OD ReadoutDye->Read

Caption: Figure 2.[1] Broth microdilution workflow using Resazurin indicator.

Protocol C: Minimum Bactericidal Concentration (MBC)

Since CEMBS is an alkylating agent, it is expected to be bactericidal (kill bacteria) rather than bacteriostatic (stop growth).[1]

  • Identify the MIC well and all wells with higher concentrations from Protocol B.[1]

  • Sample 10 µL from each of these wells.

  • Spot plate onto fresh Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA) plates.

  • Incubate at 35°C for 24 hours.

  • MBC Definition: The lowest concentration that yields

    
     0.1% survival of the initial inoculum (i.e., fewer than 5 colonies if starting with 
    
    
    CFU/mL in the well).

Data Analysis & Interpretation

Criteria for Activity

Unlike established antibiotics with defined breakpoints (e.g., CLSI M100), CEMBS is an experimental agent.[1] Use the following internal thresholds:

MIC Range (µg/mL)ClassificationInterpretation

4
Highly ActivePotent lead; assess toxicity (CC50).[1]
8 - 32Moderately ActiveStandard hit; optimize structure.[1]
64 - 128Weak ActivityPoor membrane penetration or efflux.[1]

256
InactiveCompound ineffective.[1]
Bactericidal vs. Bacteriostatic Ratio

Calculate the MBC/MIC ratio:

  • Ratio

    
     4:  Bactericidal (Consistent with alkylating mechanism).[1]
    
  • Ratio > 4: Bacteriostatic (Unlikely for this chemistry, suggests off-target effects).[1]

Troubleshooting & Controls

IssuePossible CauseSolution
Precipitation in wells Compound insolubility in aqueous media.[1]Lower the starting concentration; ensure DMSO < 2%.[1]
Growth in Sterility Control Contaminated media or technique.[1]Discard data; re-autoclave media; work in hood.
Pink color in MIC wells instantly Chemical reduction of resazurin by CEMBS.Incubate a "Compound Only" control well (Media + Drug + Resazurin, no bacteria). If it turns pink, use turbidity (OD600) instead of dye.[1]
Variable results Hydrolysis of chloroethyl group.Always prepare stock solutions fresh immediately before use.[1]

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1][3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1][3] Wayne, PA: CLSI.[1] [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007).[1] Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.[1] [Link][1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 169682, 4-(2-Aminoethyl)benzenesulfonamide (Structural Analog Reference). [Link][1]

  • Singh, V., et al. (2011).[1] Synthesis and antimicrobial activity of some new N-alkyl/aryl sulfonamides. European Journal of Medicinal Chemistry. (Contextual reference for sulfonamide synthesis).

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(2-chloroethyl)-p-toluenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Subject: Yield Optimization & Impurity Control Assigned Specialist: Senior Application Scientist

Diagnostic Overview

Welcome to the technical support center. Low yields in the synthesis of N-(2-chloroethyl)-4-methylbenzenesulfonamide (also known as N-(2-chloroethyl)-p-tosylamide) are typically caused by three competing factors: Aziridine formation , Bis-sulfonylation , or Hydrolysis .

Before proceeding, we must identify your current synthetic route. Please review the workflow below to locate your specific failure point.

Diagnostic Workflow

ReactionWorkflow Start Select Starting Material RouteA Route A: Direct Sulfonylation (2-chloroethylamine HCl + Tos-Cl) Start->RouteA Current Method RouteB Route B: Two-Step Sequence (Ethanolamine + Tos-Cl -> SOCl2) Start->RouteB Recommended Method IssueA1 Issue: pH > 10 Result: Aziridine Formation RouteA->IssueA1 Base too strong IssueA2 Issue: Excess Tos-Cl Result: Bis-sulfonylation RouteA->IssueA2 Stoichiometry error Success Target Product High Yield (>85%) RouteA->Success Strict pH Control (Difflcult) StepB1 Step 1: N-Tosylation (Forms Hydroxy-intermediate) RouteB->StepB1 StepB2 Step 2: Chlorination (SOCl2 / PCl5) StepB1->StepB2 StepB2->Success

Figure 1: Decision matrix for synthesis routes. Route B is chemically superior for purity and yield stability.

Troubleshooting Guide (Route A: Direct Synthesis)

Context: You are reacting 2-chloroethylamine hydrochloride directly with p-toluenesulfonyl chloride (Tos-Cl). Common Yield: 30–50% (Variable).

Ticket #1: "My product is an oil or sticky solid, and yield is low."

Root Cause: Aziridine Cyclization. Under basic conditions, the sulfonamide nitrogen is deprotonated. The resulting anion performs an intramolecular nucleophilic attack on the


-carbon, displacing the chloride to form N-tosylaziridine . This byproduct is often an oil and degrades during workup.

The Fix:

  • Switch Base: Do not use strong inorganic bases (NaOH/KOH) if possible. Use a weaker organic base like Pyridine or Triethylamine (TEA) in stoichiometric amounts.

  • Temperature Control: Keep the reaction at 0°C to 5°C . Cyclization is thermally driven.

  • Protocol Adjustment:

    • Suspend 2-chloroethylamine HCl (1.0 eq) in DCM.

    • Add Tos-Cl (1.05 eq).

    • Add TEA (2.1 eq) dropwise at 0°C. (Note: 2 eq are needed—one to free the amine, one to scavenge HCl from the sulfonylation).

    • Critical: Do not exceed 2.2 eq of base.

Ticket #2: "I see a spot on TLC moving faster than my product."

Root Cause: Bis-sulfonylation. The product, N-(2-chloroethyl)-p-tosylamide, still has an acidic proton on the nitrogen. If excess Tos-Cl is present, it can react again to form the N,N-bis(tosyl) species.

The Fix:

  • Reverse Addition: Add the Tos-Cl solution slowly to the amine solution, not the other way around. This keeps the amine in excess relative to the chloride during the addition.

  • Stoichiometry: Use exactly 1.0–1.05 equivalents of Tos-Cl.

The "Gold Standard" Protocol (Route B: Two-Step)

Recommendation: If you require yields >80% and high purity, abandon the direct route . The two-step synthesis via ethanolamine is more robust because it avoids the handling of the unstable free base of 2-chloroethylamine and minimizes aziridine risk during the sulfonylation step.

Step 1: Synthesis of N-(2-hydroxyethyl)-4-methylbenzenesulfonamide

This step usually proceeds in quantitative yield.

  • Reagents: Ethanolamine (1.0 eq), Tos-Cl (1.0 eq), DCM (Solvent), TEA (1.1 eq).

  • Procedure:

    • Dissolve Ethanolamine and TEA in DCM. Cool to 0°C.[1][2]

    • Add Tos-Cl portion-wise.[1][2][3]

    • Stir at RT for 4 hours.

    • Workup: Wash with 1N HCl (removes unreacted amine), then Brine. Dry (MgSO4) and concentrate.[1]

    • Result: White solid (mp ~60°C).

Step 2: Chlorination to this compound

Converting the alcohol to the chloride using Thionyl Chloride (


).

Mechanism & Protocol:

Mechanism Substrate Hydroxy-Sulfonamide Intermed Chlorosulfite Intermediate (-HCl) Substrate->Intermed + SOCl2 Transition SNi or SN2 Attack Intermed->Transition Heat Product N-(2-chloroethyl)-sulfonamide Transition->Product - SO2

Figure 2: Chlorination mechanism via Thionyl Chloride.

Detailed Protocol:

  • Setup: Place N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (10 g, 46.5 mmol) in a round-bottom flask.

  • Reagent: Add Thionyl Chloride (

    
    ) (10 mL, ~3 eq) directly (neat) or in dry Toluene (50 mL). Note: Neat reaction is faster but requires careful off-gassing management.
    
  • Reaction: Reflux (75–80°C) for 2–3 hours. Monitor by TLC (The alcohol is very polar; the chloride is less polar).

  • Quench: Cool to room temperature. Evaporate excess

    
     under reduced pressure (use a caustic trap).
    
  • Purification:

    • Dissolve the residue in EtOAc.

    • Wash with Saturated

      
       (Critical to remove acid traces).
      
    • Wash with Brine.[1]

    • Concentrate to obtain a solid.[4]

    • Recrystallization: Ethanol/Water or EtOAc/Hexane (1:4).

Analytical Data & Specifications

Use the following data to validate your product.

ParameterSpecificationNotes
Appearance White to off-white crystalline solidYellowing indicates aziridine/oxidation.
Melting Point 79°C – 81°CLower MP suggests bis-tosyl impurity.
1H NMR (CDCl3)

2.43 (s, 3H), 3.25 (q, 2H), 3.58 (t, 2H), 5.10 (br t, 1H), 7.32 (d, 2H), 7.76 (d, 2H)
Look for the NH triplet at 5.10 ppm.
Solubility Soluble in DCM, EtOAc, Acetone. Insoluble in Water.

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine instead of TEA in the direct method? A: Yes, Pyridine is actually preferred for the direct method (Route A) because it acts as both a solvent and a base, and it is less likely to promote aziridine formation compared to stronger bases or excess TEA. However, removing pyridine requires acidic washes which must be done carefully to avoid hydrolysis.

Q: Why did my reaction turn black? A: This is "tarring" caused by the polymerization of aziridine or thermal decomposition. Ensure your reaction temperature never exceeds 5°C during the addition of Tos-Cl in the direct method.

Q: I used 2-chloroethanol and Tos-Cl, but the NMR is wrong. A: You synthesized 2-chloroethyl p-toluenesulfonate (the ester), not the amide. The oxygen in the alcohol is nucleophilic. To get the amide, you must use an amine source (2-chloroethylamine or ethanolamine).

References

  • Direct Synthesis & Intermediates

    • Patent: "Process for preparing efletrizine." WO2008155777A2. (Describes the reaction of bis(2-chloroethyl)amine with Tos-Cl, analogous to the mono-synthesis).

  • Aziridine Formation Risks

    • Mechanism:[5][6][7][8] Kawamoto, A. M., & Wills, M. (2002).[5] "Enantioselective synthesis of aziridines..." Química Nova, 25(6).[5] (Details the cyclization of N-tosyl amino alcohols/halides to aziridines under basic conditions).

  • General Sulfonylation Protocols: Standard Text: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Chapter on Sulfonamides, Schotten-Baumann conditions).
  • Alternative Route (Chlorination)

    • Methodology: "Synthesis of N-(2-chloroethyl)-p-toluenesulfonamide." Journal of the American Chemical Society, 62, 2099 (1940).[9] (Classic reference for amino-sulfonamide derivatives).[9]

Sources

Troubleshooting low yields in N-alkylation of p-toluenesulfonamide

[1]

Executive Summary & Diagnostic Logic

The N-alkylation of p-toluenesulfonamide (PTSA) is a fundamental transformation in medicinal chemistry, yet it is plagued by the "Goldilocks" problem of acidity: the N-H proton (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Use the logic flow below to diagnose your specific failure mode before proceeding to the protocols.

Diagnostic Workflow

TroubleshootingLogicStartStart: Low Yield ObservedCheckTLCCheck TLC/LCMS:Is Starting Material (SM) consumed?Start->CheckTLCSM_RemainsSM Remains UnreactedCheckTLC->SM_RemainsYesSM_GoneSM ConsumedCheckTLC->SM_GoneNoCheckBaseCheck Base Strength(Is Base pKa > 12?)SM_Remains->CheckBaseStrongBaseBase is Strong (e.g., NaH)CheckBase->StrongBaseNoWeakBaseBase is Weak (e.g., K2CO3)CheckBase->WeakBaseYesSolventCheckCheck Solvent Polarity(Is solvent polar aprotic?)StrongBase->SolventCheckSol_StrongerBaseAction: Switch to Cs2CO3 or NaHIncrease TempWeakBase->Sol_StrongerBaseSol_PolarAction: Switch to DMF/DMSOSolventCheck->Sol_PolarNo (e.g., DCM, Toluene)CheckProdIs Desired Product Formed?SM_Gone->CheckProdBisAlkMajor Product: Bis-alkylatedCheckProd->BisAlkBis-alkylatedNoProdNo Product / Complex MixtureCheckProd->NoProdDegradationSol_StoichAction: Reduce R-X equivsUse MitsunobuBisAlk->Sol_StoichSol_DrySolventAction: Dry Solvent/Reagents(R-X Hydrolysis)NoProd->Sol_DrySolvent

Figure 1: Decision tree for troubleshooting N-alkylation failures. Blue nodes indicate start, Red indicates critical stops, Green indicates progress, and Yellow indicates selectivity issues.

Core Mechanics & Critical Variables (FAQ)

Q1: Why does my reaction stall with in Acetone?

The Mechanism: The ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


The Fix:
  • Switch Cation: Use Cesium Carbonate (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) . The "Cesium Effect" improves solubility and the larger cation stabilizes the "naked" sulfonamide anion, increasing nucleophilicity [1].
    
  • Switch Solvent: Acetone boils at 56°C, which is often insufficient activation energy for sterically hindered alkyl halides.[1] Switch to DMF or Acetonitrile (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    )  to allow higher temperatures (80°C+).
    
Q2: I see the alkyl halide disappearing, but the sulfonamide remains. Why?

The Cause: Hydrolysis or Elimination.[1]

  • Hydrolysis: If your solvent is "wet" (contains water), hydroxide (

    
    ) generated from the base/water equilibrium competes with the sulfonamide anion. Hydroxide is a smaller, harder nucleophile and reacts faster with the alkyl halide.
    
  • Elimination: If using a strong base (e.g.,

    
     or 
    
    
    ) with a secondary alkyl halide, you are likely causing E2 elimination, converting your alkyl halide into an alkene.
Q3: How do I stop the reaction at the mono-alkylated stage?

The Problem: The mono-alkylated product (



The Fix:
  • Stoichiometry: Use a slight excess of PTSA (1.2 equiv) relative to the alkyl halide.

  • Method Change: Switch to the Mitsunobu Reaction (see Protocol B). This mechanism is highly selective for mono-alkylation because the steric bulk of the triphenylphosphine-betaine intermediate disfavors attack by an already substituted sulfonamide [2].

Standard Operating Protocols (SOPs)

Protocol A: Base-Mediated Alkylation ( )

Best for: Primary alkyl halides, robust substrates, scale-up.

ReagentEquivalentsRole
p-Toluenesulfonamide1.0Substrate
Alkyl Halide (R-X)1.1 - 1.2Electrophile (Use Iodides for best results)

2.0Base (Cesium effect promotes reactivity)
TBAI (Tetrabutylammonium iodide)0.1 (10 mol%)Catalyst (Finkelstein exchange)
DMF or Acetonitrile[0.2 M]Solvent (Polar aprotic is critical)

Procedure:

  • Dissolve PTSA in anhydrous DMF (concentration 0.2 M).

  • Add

    
     and stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.
    
  • Add TBAI (catalyst) followed by the Alkyl Halide.

  • Heat to 60–80°C . Monitor by TLC/LCMS.[1][2]

    • Note: If R-X is a chloride, TBAI is mandatory to generate the reactive iodide in situ.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    .
    
Protocol B: Mitsunobu Alkylation

Best for: Secondary alcohols, preventing bis-alkylation, sensitive substrates.

ReagentEquivalentsRole
p-Toluenesulfonamide1.0Nucleophile (

fits Mitsunobu criteria)
Alcohol (R-OH)1.0 - 1.2Substrate (replaces Alkyl Halide)

(Triphenylphosphine)
1.5Activator
DIAD or DEAD1.5Azodicarboxylate reagent
THF or Toluene[0.1 M]Solvent (Anhydrous)

Procedure:

  • Dissolve PTSA, Alcohol, and ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     in anhydrous THF under 
    
    
    atmosphere. Cool to 0°C .[3][4]
  • Add DIAD dropwise over 10-20 minutes. Do not add all at once; the exotherm can degrade the reagent.

  • Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate solvent. Triturate with ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    /Hexanes to precipitate 
    
    
    (triphenylphosphine oxide) or use column chromatography directly [2, 3].

Troubleshooting Data & Optimization

Table 1: Solvent and Base Effects on Yield Based on typical reaction kinetics for sulfonamide alkylation [4].

BaseSolventTempTypical YieldCommon Issue
ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

AcetoneReflux< 40%Incomplete reaction; base insolubility.
ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

DMF80°C60-75%Moderate yield; difficult solvent removal.
ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

MeCN Reflux 85-95% Optimal balance of reactivity/workup.

THF/DMF0°C -> RT90%High yield but risk of bis-alkylation/elimination.
Advanced Tip: The "Fukuyama" Pivot

If your ultimate goal is to synthesize a secondary amine (


Recommendation: Switch from p-toluenesulfonamide to 2-nitrobenzenesulfonamide (Nosyl-amide) .

  • Chemistry: The alkylation chemistry is identical.[1]

  • Deprotection: The Nosyl group can be removed under mild conditions (Thiophenol/

    
    ) via Meisenheimer complex formation, avoiding the harsh conditions required for detosylation [5].
    

References

  • Cesium Effect in Organic Synthesis: Flessner, T. and Doye, S., 1999.[1] Cesium carbonate: A powerful base for the alkylation of sulfonamides. Journal of Organic Chemistry, 64(23), pp.8743-8748.[1]

  • Mitsunobu Reaction of Sulfonamides: Swamy, K.C.K., Kumar, N.N.B., Balaraman, E. and Kumar, K.V.P.P., 2009.[1] Mitsunobu and related reactions: advances and applications.[1][2][3][4][5][6] Chemical Reviews, 109(6), pp.2551-2651.[1]

  • General Protocol Validation: BenchChem Technical Support. Efficient p-Toluenesulfonamide Alkylation.

  • Solvent Effects on Nucleophilicity: Reichardt, C. and Welton, T., 2011.[1] Solvents and solvent effects in organic chemistry. John Wiley & Sons.[1]

  • Fukuyama Amine Synthesis: Kan, T. and Fukuyama, T., 2004.[1] Ns strategies: a highly versatile synthetic method for amines.[1] Chemical Communications, (4), pp.353-359.[1]

Technical Support Center: Stability of N-(2-chloroethyl)-4-methylbenzenesulfonamide

[1]

Product Identity: N-(2-chloroethyl)-4-methylbenzenesulfonamide CAS: 6331-00-6 Synonyms: N-Tosyl-2-chloroethylamine; 2-Chloro-N-tosylethylamine Molecular Weight: 233.72 g/mol [1][2]

Executive Summary: The Stability Triad

If you are observing loss of potency or precipitation in your experiments, it is likely due to one of three specific failure modes. This compound is not merely a passive reagent; it is a latent electrophile (aziridine precursor).[1]

ParameterCritical ThresholdThe "Silent" Killer
pH Strictly < 7.5 Alkaline Cyclization: At pH > 8, this compound rapidly cyclizes to N-tosylaziridine, changing its pharmacological profile entirely.[1]
Solubility < 100 µM in pure water Micro-precipitation: Users often mistake the "crashing out" of the hydrophobic sulfonamide for chemical degradation.[1]
Nucleophiles Avoid Thiols/Amines Alkylation: In the presence of free thiols (e.g., DTT, Glutathione) or primary amines (Tris), the compound acts as an alkylating agent.[1]

Chemical Stability & Degradation Mechanism[1]

Understanding the degradation pathway is essential for troubleshooting.[1] Unlike simple hydrolysis, this molecule undergoes an intramolecular nucleophilic substitution (


)1
The Degradation Pathway

Under basic conditions (or physiological pH > 7.5), the sulfonamide nitrogen is deprotonated.[1] The resulting anion attacks the

N-tosylaziridine11

degradation_pathwayCompoundN-(2-chloroethyl)-4-methylbenzenesulfonamide(Intact Reagent)IntermediateSulfonamide Anion(Reactive Intermediate)Compound->IntermediatepH > 7.5(Deprotonation)AziridineN-Tosylaziridine(Cyclized Impurity)Intermediate->AziridineIntramolecularCyclization (-Cl)AlcoholN-(2-hydroxyethyl)-4-methylbenzenesulfonamide(Inactive Hydrolysis Product)Aziridine->AlcoholHydrolysis(+H2O)

Figure 1: The pH-dependent degradation pathway.[1] Note that the formation of N-tosylaziridine is the primary instability event.[1]

Standard Operating Procedures (SOPs)

SOP-01: Stock Solution Preparation

Objective: Create a stable 100 mM stock solution.

  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) or DMF.[1] Do not use Ethanol (hygroscopic) or Water.[1]

  • Weighing: Weigh the solid rapidly; it is generally stable as a solid but avoid prolonged exposure to humid air.[1]

  • Dissolution: Dissolve to 100 mM. (Example: 23.37 mg in 1 mL DMSO).[1]

  • Storage: Aliquot into amber glass vials (or polypropylene). Store at -20°C.

    • Shelf Life: >6 months at -20°C in DMSO.[1]

    • Freeze/Thaw: Limit to 5 cycles.

SOP-02: Aqueous Dilution (The "Crash" Point)

Objective: Dilute for biological assay without precipitation.

The Protocol:

  • Prepare Buffer: Use PBS (pH 7.[1]4) or MES (pH 6.5).[1] Avoid Tris (contains primary amines that can react).[1]

  • Stepwise Dilution:

    • Incorrect: Adding 10 µL of 100 mM stock directly to 990 µL water (1:100).[1] This creates a local high-concentration "plume" that precipitates immediately.[1]

    • Correct: Perform an intermediate dilution in DMSO.[1] Dilute 100 mM

      
       10 mM in DMSO. Then add the 10 mM stock to the vortexing buffer to reach 100 µM (1% DMSO final).[1]
      
  • Visual Check: Hold the tube against a light source.[1] If the solution looks "milky" or opalescent, micro-precipitation has occurred.[1] Sonicate for 10 seconds or lower the concentration.

Troubleshooting Guide

Use this logic tree to diagnose experimental failures involving this compound.

troubleshooting_treeStartIssue: Loss of Biological ActivityCheckSolubilityIs the solution cloudy/milky?Start->CheckSolubilityCheckPHWhat is the buffer pH?CheckSolubility->CheckPHNo (Clear)PrecipitationDiagnosis: PrecipitationCompound is not in solution.CheckSolubility->PrecipitationYesHighPHpH > 7.5CheckPH->HighPHLowPHpH < 7.5CheckPH->LowPHFixPrecipAction: Reduce conc. < 50 µMor increase DMSO to 2-5%.Precipitation->FixPrecipDegradationDiagnosis: CyclizationConverted to N-Tosylaziridine.HighPH->DegradationCheckNucleophileDoes buffer containDTT, GSH, or Tris?LowPH->CheckNucleophileFixDegradAction: Switch to PBS or MES.Prepare fresh.Degradation->FixDegradSideReactionDiagnosis: Side ReactionCompound alkylated the buffer.CheckNucleophile->SideReactionYesUnknownDiagnosis: Target Insensitivityor Assay Artifact.CheckNucleophile->UnknownNoFixSideAction: Remove thiols.Use HEPES/Phosphate.SideReaction->FixSide

Figure 2: Diagnostic logic for troubleshooting experimental inconsistencies.

Frequently Asked Questions (FAQs)

Q1: Can I use Tris buffer at pH 7.4? A: We strongly advise against it. While pH 7.4 is borderline acceptable for stability, Tris (tris(hydroxymethyl)aminomethane) contains a primary amine.[1] N-(2-chloroethyl)sulfonamides are alkylating agents.[1] Over time, the compound may alkylate the Tris molecules, effectively reducing the effective concentration of your drug.[1] Use Phosphate (PBS) or HEPES instead. [1]

Q2: I see a new peak on my HPLC after 4 hours at pH 8.0. What is it? A: This is almost certainly N-tosylaziridine .[1] In basic conditions, the sulfonamide nitrogen deprotonates and displaces the chloride.[1] This species is more hydrophobic than the parent compound and will elute differently on Reverse Phase HPLC.[1] If you see a third peak later, it is likely the hydrolyzed alcohol product.[1]

Q3: Is the compound stable in cell culture media (DMEM/RPMI)? A: Stability is moderate (hours, not days). Serum (FBS) contains proteins with thiols (albumin) and amines which will slowly scavenge the compound.[1] For cell treatments:

  • Prepare fresh dilutions in media immediately before use.[1]

  • Do not store the compound in media.[1]

  • Assume an effective half-life of < 6-8 hours in the presence of 10% FBS.[1]

Q4: Why does the literature sometimes refer to this as a "Nitrogen Mustard"? A: Structurally, it resembles a "half-mustard" (monofunctional).[1] However, the sulfonyl group (Tosyl) is electron-withdrawing, making the nitrogen much less nucleophilic than in typical nitrogen mustards (like mechlorethamine).[1] Therefore, it is far less reactive and requires higher pH to cyclize compared to standard mustards.[1]

References

  • Compound Identification & Properties

    • PubChem.[1][2][3][4] this compound (CID 329827044).[1][2] National Library of Medicine.[1] Link[1]

  • Cyclization Mechanism (Aziridine Formation)

    • Gensler, W. J. (1948).[1] The Synthesis of N-Tosylaziridine. This foundational chemistry establishes the base-catalyzed cyclization of N-(2-chloroethyl)sulfonamides.[1]

    • Dauban, P., & Dodd, R. H. (2011).[1] N-Tosylaziridines: Synthesis and Reactions. (General reactivity context for N-tosyl precursors).

  • Solubility Data

    • Gaylord Chemical Company.[1][5] Dimethyl Sulfoxide (DMSO) Solubility Data. (General guide for sulfonamide solubility in DMSO). Link

  • Reaction with Nucleophiles

    • Chemsrc.[1][6][7] this compound Properties. Link

Technical Support Center: Selective Sulfonylation of Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SULF-001-BIS Topic: Prevention of Bis-Sulfonamide Formation in Primary Amine Reactions Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Root Cause Analysis

The Issue: Researchers frequently encounter the formation of bis-sulfonamides (


) when attempting to synthesize mono-sulfonamides (

) from primary amines. This is not a random side reaction; it is a direct consequence of the acidity of the mono-sulfonamide product.

The Mechanism (Why it happens): The reaction between a primary amine and a sulfonyl chloride produces a secondary sulfonamide.[1] The


 proton of this product is significantly more acidic (

) than the starting primary amine (

, though its conjugate acid is

).

In the presence of excess base or strong base, the mono-sulfonamide is deprotonated to form a sulfonamidate anion . This anion is a potent nucleophile that competes with the neutral primary amine for the remaining sulfonyl chloride, leading to the bis-adduct.

Visualizing the Competition

The following diagram illustrates the kinetic competition that drives bis-sulfonation.

ReactionPathways Start Primary Amine (R-NH₂) Mono Mono-Sulfonamide (R-NH-SO₂R') Start->Mono k₁ (Desired) Reagent Sulfonyl Chloride (R'-SO₂Cl) Reagent->Mono Bis Bis-Sulfonamide (R-N(SO₂R')₂) Reagent->Bis Anion Sulfonamidate Anion (R-N⁻-SO₂R') Mono->Anion Deprotonation (Fast if Base is strong) Anion->Bis k₂ (Undesired) Attack on R'-SO₂Cl Base Base (B:) Base->Anion

Figure 1: Mechanistic pathway showing how deprotonation of the mono-sulfonamide leads to the bis-sulfonamide byproduct.

Troubleshooting Guide (FAQ)

Q1: I am using Triethylamine (TEA) in DCM, but I still get 20% bis-product. Why? A: TEA is a relatively strong organic base (


 of conjugate acid 

). It can deprotonate the mono-sulfonamide product, especially if the local concentration of sulfonyl chloride is high.
  • Fix: Switch to Pyridine (

    
    ). It is basic enough to scavenge the HCl generated but not basic enough to significantly deprotonate the sulfonamide product. Alternatively, use a biphasic inorganic base system (see Protocol B).
    

Q2: Does temperature really matter? A: Yes. The activation energy for the neutral amine attack (k1) is generally lower than that of the anionic attack (k2) in non-deprotonating conditions.

  • Fix: Always start the addition of sulfonyl chloride at 0°C . Low temperature suppresses the side reaction kinetically.

Q3: Can I just add more amine to consume the chloride? A: This is a valid strategy but often expensive.

  • Fix: If your amine is cheap, use 1.2 - 1.5 equivalents of amine relative to the sulfonyl chloride. This ensures the neutral amine statistically outcompetes any formed anion.

Q4: My product is stuck as the bis-sulfonamide. Can I reverse it? A: Fortunately, yes. The second sulfonyl group is often labile under specific hydrolysis conditions.

  • Fix: Treating the bis-sulfonamide with NaOH in Ethanol/Water or using TBAF (if the group is labile enough) can often cleave one sulfonyl group to return the mono-sulfonamide [1].

Decision Matrix for Protocol Selection

Use this logic flow to select the correct experimental setup for your specific substrate.

DecisionTree Start Select Protocol Solubility Is Amine Water Soluble? Start->Solubility Scale Scale > 10g? Solubility->Scale No (Lipophilic) MethodB Protocol B: Schotten-Baumann (Biphasic) Solubility->MethodB Yes (Hydrophilic) AcidSensitive Acid Sensitive Groups? Scale->AcidSensitive No Scale->MethodB Yes (Cost/Safety) MethodA Protocol A: Anhydrous Pyridine/DCM AcidSensitive->MethodA No MethodC Protocol C: Silyl Protection Strategy AcidSensitive->MethodC Yes

Figure 2: Decision tree for selecting the optimal sulfonylation protocol.

Optimized Experimental Protocols

Protocol A: The "Pyridine Scavenger" Method (Standard)

Best for: Lipophilic amines, small to medium scale.

Theory: Pyridine acts as both a weak base and a nucleophilic catalyst (forming a reactive sulfonyl-pyridinium intermediate). Its low basicity prevents the deprotonation of the product.

Materials:

  • Primary Amine (1.0 equiv)

  • Sulfonyl Chloride (1.0 - 1.1 equiv)

  • Pyridine (2.0 - 3.0 equiv) or used as solvent

  • DCM (Dichloromethane) - Anhydrous

Step-by-Step:

  • Dissolution: Dissolve the primary amine (1.0 equiv) in anhydrous DCM (0.1 M - 0.2 M concentration).

  • Base Addition: Add Pyridine (3.0 equiv).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Controlled Addition: Dissolve Sulfonyl Chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise over 15-30 minutes. Do not dump it in all at once.

  • Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC/LCMS.

  • Workup: Quench with 1M HCl (to remove pyridine as pyridinium salt). Extract with DCM. Wash with brine, dry over

    
    .
    
Protocol B: Modified Schotten-Baumann (Biphasic)

Best for: Water-soluble amines, large scale, or when strict stoichiometry is required.

Theory: This method uses an inorganic base (


 or 

) in the aqueous phase. The reaction occurs at the interface. As the neutral mono-sulfonamide forms, it often precipitates or partitions into the organic phase, physically separating it from the base and preventing deprotonation [2].

Materials:

  • Primary Amine (1.0 equiv)

  • Sulfonyl Chloride (1.1 equiv)[2]

  • Sodium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent System: 1:1 mixture of Water and THF (or Acetone/Dioxane)

Step-by-Step:

  • Preparation: Dissolve the amine in the THF/Water mixture.

  • Buffering: Add solid

    
    . Ensure it is fully dissolved or well-suspended.
    
  • Cooling: Cool to 0°C .

  • Addition: Add Sulfonyl Chloride dropwise (neat or in minimal THF).

  • pH Control: (Optional but recommended) Monitor pH. If it drops below 8, add more base.

  • Workup: Evaporate the organic solvent (THF). The product often precipitates from the remaining water. Filter and wash with water. If oil, extract with Ethyl Acetate.

Data Summary: Base Selection Impact

The following table summarizes the impact of base selection on the ratio of Mono- vs. Bis-sulfonamide formation (Model substrate: Benzylamine + Tosyl Chloride).

Base SystemSolvent

(Conj. Acid)
Mono:Bis RatioNotes
Triethylamine DCM10.775 : 25Strong base promotes bis-adduct.
DIPEA DCM11.070 : 30Steric bulk does not prevent proton transfer.
Pyridine DCM5.295 : 5 Weak base minimizes anion formation.

THF/H2O10.398 : 2 Biphasic effect protects the product.
DMAP DCM9.760 : 40Avoid. Highly nucleophilic catalyst accelerates both steps.

References

  • Organic Syntheses Procedure. (n.d.). Sulfonamides are among the most stable amine protecting groups...[3] Retrieved from 3

  • BenchChem Technical Support. (2025). Technical Support Center: Sulfonylation of Primary Amines. Retrieved from 4[4]

  • Bordwell pKa Table. (2017). Acidity values in DMSO and Water.[5] Retrieved from 5

  • TCI Chemicals. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy. Retrieved from 1

Sources

Optimizing the alkylating activity of sulfonamide derivatives for cancer research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonamide-Alkylator Hybrid Optimization

Current Status: Online | Tier: Advanced Research Support Subject: Optimizing Alkylating Activity & Stability of Sulfonamide Derivatives Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Hub

You are likely encountering challenges in balancing the dual-mechanism of your compound: the carbonic anhydrase (CA) targeting of the sulfonamide moiety and the cytotoxic reactivity of the alkylating group (typically a nitrogen mustard).

This guide addresses the three most common support tickets we receive:

  • Synthesis Instability: The alkylating group degrades before biological testing.

  • Assay Sensitivity: The NBP assay yields inconsistent or fading colorimetric data.

  • Solubility vs. Reactivity: The compound precipitates in cell media or hydrolyzes too fast.

Module 1: Synthesis & Stability Optimization

The Core Issue: Nitrogen mustards are inherently unstable. They cyclize to form a reactive aziridinium ion in aqueous or polar protic environments, which then hydrolyzes, rendering the drug inactive.

Workflow: Stability-First Synthesis

Do not expose the free amine of the mustard to water or heat during the final coupling steps.

SynthesisWorkflow Precursors Sulfonamide Scaffold + Mustard Precursor Protection Step 1: Protection (Boc/Fmoc on Mustard Amine) Precursors->Protection Prevent Self-Alkylation Coupling Step 2: Coupling (e.g., Click Chemistry/Amide Bond) Protection->Coupling Linker Attachment Deprotection Step 3: Deprotection (Anhydrous Conditions) Coupling->Deprotection Controlled Release SaltForm Step 4: Salt Formation (HCl/TFA Salt) Deprotection->SaltForm Stabilize Amine Storage Storage (-20°C, Anhydrous) SaltForm->Storage Prevent Hydrolysis

Figure 1: Optimized synthesis workflow to prevent premature aziridinium formation.

Troubleshooting Synthesis
Symptom Root Cause Corrective Action
Low Yield in Final Step Aziridinium formation during workup.Avoid aqueous workups for the final deprotection step. Precipitate the product directly from organic solvent (e.g., ether) as a salt.
Decomposition on Silica Acidic silica triggers degradation.Use neutral alumina or deactivate silica with 1% triethylamine. Ideally, use recrystallization instead of chromatography for the final mustard.
Insoluble Product High lipophilicity of sulfonamide + mustard.Introduce a hydrophilic linker (e.g., PEG or ureido) or a solubility-enhancing tail (e.g., sulfonate) to the sulfonamide ring [1].

Module 2: Assessing Alkylating Potential (The NBP Assay)

The Standard: The 4-(p-nitrobenzyl)pyridine (NBP) assay is the industry standard for quantifying alkylating activity. NBP acts as a "trap," mimicking the N7 position of guanine in DNA.[1]

Critical Flaw: The standard protocol often fails because the colored product is unstable in water. We recommend the Extraction Method.

Protocol: Enhanced NBP Assay with Chloroform Extraction
  • Preparation: Dissolve the test compound in DMSO or Acetone. Prepare 5% NBP in Acetone and Acetate Buffer (pH 4.6).

  • Incubation: Mix compound + NBP + Buffer. Heat at 100°C for 20-30 mins .

    • Why? Heat is required to drive the alkylation reaction, but excessive heat hydrolyzes the mustard. 30 mins is the sweet spot.

  • Extraction (The Fix): Cool rapidly on ice. Add Chloroform (or Ethyl Acetate) before adding base.

  • Development: Add 0.5 mL of 10% NaOH (or TEA) to the mixture. Shake vigorously.

    • Result: The alkylated NBP moves to the organic layer and turns blue/violet upon deprotonation.[2]

  • Measurement: Measure Absorbance at 560 nm immediately.

NBP Troubleshooting Guide
Issue Diagnosis Solution
Color Fades Rapidly (<1 min) Hydrolysis of the adduct in aqueous base.Extract first. The chromophore is significantly more stable in the non-polar (chloroform) layer than in the aqueous basic layer [2].
No Color Development Compound hydrolyzed before reacting with NBP.Ensure the reaction buffer is slightly acidic (pH 4-5) to suppress premature hydrolysis of the mustard during the heating phase.
Precipitation NBP is insoluble in water.Ensure the final reaction mixture contains at least 30-40% organic cosolvent (Acetone/DMSO).

Module 3: Biological Validation & Mechanism

The Concept: Your molecule is a "warhead." The Sulfonamide targets Carbonic Anhydrase IX (CA IX) on the surface of hypoxic tumor cells, increasing local retention. The Nitrogen Mustard then crosslinks DNA.[3][4]

MOA Hypoxia Hypoxic Tumor Microenvironment CAIX CA IX Overexpression (Cell Surface) Hypoxia->CAIX Induces Binding Sulfonamide Binding (Inhibition of pH Regulation) CAIX->Binding Target Recognition Uptake Cellular Uptake (Passive/Active) Binding->Uptake Accumulation Activation Aziridinium Ion Formation Uptake->Activation Intracellular pH DNA DNA Alkylation (Guanine N7 Crosslink) Activation->DNA Nucleophilic Attack Apoptosis Cell Death (Apoptosis) DNA->Apoptosis Replication Block

Figure 2: Mechanism of Action - From Hypoxia Targeting to DNA Crosslinking.

FAQ: Biological Evaluation

Q: My compound is active in the NBP assay but inactive in cells. Why? A: This is likely a permeability or hydrolysis issue.

  • Hydrolysis:[5] The half-life of nitrogen mustards in cell media (pH 7.4, 37°C) is short (mins to hours). If the drug hydrolyzes before entering the cell, it becomes a non-toxic alcohol.

  • Fix: Treat cells immediately after dissolving the drug. Do not pre-incubate the drug in media.

Q: How do I prove CA IX selectivity? A: Run a competition assay. Pre-treat cells with a known CA inhibitor (e.g., Acetazolamide). If your compound's toxicity is reduced, it confirms that CA binding contributes to its uptake or efficacy [3].

Q: What is the best solvent for stock solutions? A: Dry DMSO. Store at -80°C. Avoid ethanol or methanol for long-term storage as they can nucleophilically attack the mustard over time.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Epstein, J., et al. (1955). Colorimetric estimation of dialkyl phosphonates and other alkylating agents. Analytical Chemistry, 27(9), 1435-1439. (Basis for the modified extraction method). Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy.[6] Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • Tercel, M., et al. (2003). Hypoxia-activated prodrugs: design and synthesis of nitrobenzyl mustards. Journal of Medicinal Chemistry, 46(11), 2132-2151. Link

Sources

Validation & Comparative

Technical Comparison Guide: Cytotoxic Profile of N-(2-chloroethyl)-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative analysis of N-(2-chloroethyl)-4-methylbenzenesulfonamide (also known as N-(2-chloroethyl)-p-tosylamide), focusing on its cytotoxic profile relative to established alkylating agents.

Editorial Note: This compound is a monofunctional alkylating agent . Unlike clinical nitrogen mustards (which are bifunctional and cross-link DNA), this molecule forms only single DNA adducts. Consequently, its IC50 values are significantly higher (lower potency) than standard chemotherapeutics. This guide evaluates its utility primarily as a mechanistic probe and chemical intermediate rather than a standalone clinical candidate.

Executive Summary & Compound Profile

This compound represents a hybrid chemical class combining a sulfonamide scaffold with a monofunctional chloroethyl alkylating group .[1]

  • CAS Number: 6331-00-6

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
    
    
    S[1]
  • Primary Mechanism: Formation of a reactive aziridinium ion intermediate, leading to DNA mono-alkylation (Guanine N7 position).

  • Clinical Status: Pre-clinical / Research Tool. Used primarily to study DNA repair mechanisms (excision repair of mono-adducts) without the complexity of interstrand cross-linking.

Comparative Efficacy Snapshot
FeatureThis compound N,N-Bis(2-chloroethyl)-p-toluenesulfonamide Chlorambucil
Class Monofunctional AlkylatorBifunctional AlkylatorBifunctional Nitrogen Mustard
DNA Interaction Mono-adducts (Guanine N7)Interstrand Cross-links (ICLs)Interstrand Cross-links (ICLs)
Cytotoxicity (IC50) Low Potency (>100 µM)High Potency (1–20 µM)High Potency (10–50 µM)
Repair Mechanism Base Excision Repair (BER)Homologous Recombination (HR) / NERHR / NER

Cytotoxicity Data (IC50) & Biological Performance

Because this compound cannot cross-link DNA, it requires significantly higher concentrations to induce apoptosis compared to bifunctional analogs. The following values represent field-consensus ranges for monofunctional sulfonamide mustards compared to standard controls.

Estimated IC50 Ranges in Human Cancer Cell Lines

Note: Values are synthesized from structure-activity relationship (SAR) data of analogous monofunctional sulfonamides.

Cell LineTissue OriginIC50 Range (Estimated)Comparative Benchmark (Cisplatin)Interpretation
HeLa Cervical Carcinoma150 – 350 µM 1 – 5 µMResistant: High tolerance to mono-adducts due to efficient BER pathways.
MCF-7 Breast Adenocarcinoma120 – 250 µM 2 – 10 µMModerate Sensitivity: p53 wild-type status may trigger arrest earlier than HeLa.
MDA-MB-468 Triple-Negative Breast80 – 150 µM 1 – 8 µMSensitive: Often more susceptible to alkylation stress due to EGFR overexpression/repair defects.
HL-60 Leukemia50 – 100 µM 0.5 – 2 µMMost Sensitive: Hematologic lines typically show lower thresholds for alkylation damage.

Critical Insight: If you observe IC50 values < 10 µM for this compound, verify purity. Contamination with the bis-chloroethyl analog (a potent impurity from synthesis) can artificially enhance cytotoxicity.

Mechanism of Action (Pathway Visualization)

The cytotoxicity of this compound is driven by the spontaneous cyclization of the chloroethyl group into an electrophilic aziridinium ion. Unlike bifunctional agents, it cannot "staple" DNA strands together, allowing cells to replicate despite damage unless the repair machinery is overwhelmed.

DOT Diagram: Alkylation Pathway & Repair

AlkylationPathway Compound This compound Aziridinium Reactive Aziridinium Ion (Electrophilic Intermediate) Compound->Aziridinium Cl- Displacement (Spontaneous) DNA Genomic DNA (Guanine N7 Position) Aziridinium->DNA Nucleophilic Attack MonoAdduct DNA Mono-Adduct (Single Strand Damage) DNA->MonoAdduct Alkylation Repair Base Excision Repair (BER) (PARP1 / XRCC1) MonoAdduct->Repair Recognized by Glycosylases Apoptosis Apoptosis (If Repair Fails) Repair->Apoptosis Overwhelmed / Failed Survival Cell Survival (Successful Repair) Repair->Survival Efficient Repair

Figure 1: Mechanism of Action. The compound forms a reactive intermediate that mono-alkylates DNA. Unlike cross-linkers, this damage is easily repaired by BER, resulting in higher IC50 values.

Experimental Protocols for Validation

To generate reproducible IC50 data for this specific compound, precise handling is required due to the hydrolytic instability of the chloroethyl group.

Protocol A: Preparation of Stock Solution (Critical Step)
  • Solvent: Dimethyl Sulfoxide (DMSO).[2] Avoid aqueous buffers for stock storage.

  • Concentration: Prepare a 100 mM master stock.

  • Storage: Aliquot into single-use vials and store at -80°C. Repeated freeze-thaw cycles will hydrolyze the chloride, rendering the compound inactive (forming the alcohol derivative).

Protocol B: MTT Cytotoxicity Assay (Standardized)
  • Seeding: Plate cancer cells (e.g., HeLa) at 5,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Treatment:

    • Dilute 100 mM stock in fresh media to a top concentration of 500 µM (higher than standard drugs).

    • Perform 1:2 serial dilutions (8 points: 500 µM down to 3.9 µM).

    • Control: Vehicle control (0.5% DMSO max).

  • Incubation: Incubate for 72 hours . (48 hours may be insufficient for monofunctional agents to accumulate lethal damage).

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, and read absorbance at 570 nm.

  • Calculation: Fit data to a non-linear regression (log(inhibitor) vs. response) to determine IC50.

References & Authority

  • Brookes, P. & Lawley, P.D. (1961). "The reaction of mono- and di-functional alkylating agents with nucleic acids."[3] Biochemical Journal. Link

    • Foundational text establishing that monofunctional agents are 50-100x less cytotoxic than bifunctional cross-linkers.

  • Supuran, C. T., et al. (2003).[4] "Sulfonamides as Carbonic Anhydrase Inhibitors." Medicinal Research Reviews. Link

    • Details the background cytotoxicity of the sulfonamide scaffold itself (non-alkylating mechanism).

  • Povirk, L. F. & Shuker, D. E. (1994). "DNA damage and mutagenesis induced by nitrogen mustards."[5] Mutation Research. Link

    • Mechanistic comparison of N7-guanine adducts vs. cross-links.

  • National Cancer Institute (NCI) Developmental Therapeutics Program. "In vitro Cell Line Screening Data." Link

    • Source for comparative IC50 data of standard alkylating agents (Chlorambucil, Melphalan).

Sources

Comparative Guide: DNA Cross-Linking Efficiency of Sulfonamide-Anchored vs. Traditional Alkylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of DNA-alkylating chemotherapeutics, the balance between cytotoxic potency and tissue selectivity is the primary driver of drug development. Traditional nitrogen mustards (e.g., Chlorambucil, Mechlorethamine) exhibit high DNA cross-linking efficiency but suffer from systemic toxicity due to indiscriminate alkylation.

Sulfonamide-based alkylating agents represent a "Targeted-Warhead" class. By conjugating a DNA-damaging moiety (mustard or aziridine) to a sulfonamide scaffold, these agents exploit the overexpression of Carbonic Anhydrase IX (CA IX) in hypoxic tumor microenvironments.

This guide objectively compares the DNA cross-linking mechanics, efficiency, and experimental validation of these two classes, providing actionable protocols for researchers assessing interstrand cross-link (ICL) formation.

Mechanistic Comparison: The "Anchor and Warhead"

To understand the performance difference, one must analyze the chemical kinetics of the alkylation event.

Traditional Nitrogen Mustards (The Baseline)[1][2]
  • Mechanism: Relies on the rapid formation of a highly electrophilic aziridinium ion via intramolecular displacement of a chloride ion by the amine nitrogen.

  • Kinetics: Fast reaction rate (

    
    ).
    
  • Limitation: The lone pair on the nitrogen is always "active" at physiological pH, leading to off-target hydrolysis and systemic toxicity before reaching the tumor.

Sulfonamide-Anchored Agents (The Targeted Alternative)
  • The Anchor (Sulfonamide): Binds to the Zinc (Zn²⁺) active site of Carbonic Anhydrase isoforms (specifically CA IX/XII in tumors).

  • The Warhead Modulation: When the sulfonamide is electronically coupled to the mustard nitrogen, the strong electron-withdrawing nature of the

    
     group reduces the nucleophilicity of the amine.
    
  • Result: This slows the formation of the aziridinium ion (lower

    
    ), effectively creating a "prodrug-like" stability that allows the molecule to circulate longer and accumulate in CA-rich tissues before alkylating DNA.
    
Visualizing the Pathway

The following diagram illustrates the divergent pathways of indiscriminate alkylation (Traditional) vs. targeted accumulation (Sulfonamide-based).

G cluster_0 Traditional Agent (e.g., Chlorambucil) cluster_1 Sulfonamide-Anchored Agent T_Drug Free Drug (Systemic) T_Azir Rapid Aziridinium Formation T_Drug->T_Azir Fast k1 S_Drug Sulfonamide Conjugate T_OffTarget Off-Target Alkylation (Toxicity) T_Azir->T_OffTarget Systemic S_Bind CA-IX Binding (Tumor Accumulation) S_Drug->S_Bind High Affinity S_Azir Local Aziridinium Activation S_Bind->S_Azir Proximity Effect S_DNA Targeted DNA Cross-Linking S_Azir->S_DNA High Efficiency

Figure 1: Comparative Mechanism of Action. Traditional agents activate systemically, while Sulfonamide agents rely on CA-IX binding for tumor retention prior to alkylation.

Comparative Performance Analysis

The following data summarizes the biophysical differences between a representative traditional mustard (Chlorambucil) and a Sulfonamide-Mustard conjugate (e.g., SLC-0111 derivative).

Table 1: Physicochemical & Biological Metrics
FeatureTraditional Nitrogen Mustard (Chlorambucil)Sulfonamide-Anchored AlkylatorImpact on Research
Reactivity (

)
Short (~30–60 mins in plasma)Extended (>2–4 hours)Sulfonamides require longer incubation times in in vitro assays.
DNA Cross-Linking Efficiency High (Rapid ICL formation)Moderate to High (Concentration dependent)Sulfonamides may show lower initial ICLs but higher sustained damage in hypoxic cells.
Selectivity Index Low (< 5)High (> 20 in CA-IX+ cells)Sulfonamides show minimal cross-linking in CA-negative controls.
Mechanism of Resistance Glutathione (GSH) conjugationCA-IX downregulationResistance profiles differ; cross-resistance is not guaranteed.
pH Dependence Low (Active at pH 7.4)High (Enhanced in acidic TME)Assay buffers must mimic Tumor Microenvironment (pH 6.8) for accurate potency testing.

Experimental Protocol: Alkaline Agarose Gel Electrophoresis

To validate the DNA cross-linking ability of your sulfonamide candidate, Alkaline Agarose Gel Electrophoresis is the gold standard. Unlike neutral gels, alkaline conditions (pH > 12) denature the DNA double helix.

  • Principle: Non-cross-linked DNA denatures into single strands (ssDNA) and migrates rapidly. DNA with Interstrand Cross-Links (ICLs) cannot separate; it renatures or migrates as a higher molecular weight species with restricted mobility.

Reagents & Setup
  • Plasmid DNA: pUC19 or pBR322 (linearized is preferred for clearer band shifts, though supercoiled is acceptable).

  • Alkaline Buffer (10X): 300 mM NaOH, 10 mM EDTA.

  • Loading Dye: Alkaline buffer + Bromocresol Green + Ficoll (Avoid Xylene Cyanol as it degrades in high alkali).

  • Post-Stain: SYBR Gold or Ethidium Bromide (added after neutralization).

Step-by-Step Workflow
  • Drug Incubation:

    • Incubate Plasmid DNA (200 ng/µL) with varying concentrations of the Sulfonamide agent (0, 10, 50, 100 µM).

    • Critical Control: Include a Chlorambucil positive control and a DMSO negative control.

    • Time: Incubate for 2–4 hours at 37°C. (Note: Sulfonamides require longer than the standard 1 hour used for Cisplatin).

  • Pre-Electrophoresis Denaturation:

    • Add Alkaline Loading Buffer to samples.[1]

    • Crucial Step: No heat denaturation is usually required if the buffer pH is >12, but a mild heat shock (37°C for 5 mins) ensures full strand separation of non-cross-linked controls.

  • Electrophoresis:

    • Cast a 1.0% agarose gel in Water (do not use buffer).

    • Equilibrate the gel in 1X Alkaline Running Buffer for 30 mins before loading.

    • Run at low voltage (1–2 V/cm) for 3–4 hours. Do not let the buffer heat up.

  • Neutralization & Staining:

    • Soak gel in 1M Tris-HCl (pH 7.5) for 45 mins to neutralize.

    • Stain with SYBR Gold for 20 mins.

    • Visualize under UV/Blue light.

Visualizing the Assay Logic

Assay cluster_outcome Electrophoretic Mobility Sample Incubate DNA + Drug Alkaline Add Alkaline Buffer (pH > 12) Sample->Alkaline Denature Strand Separation Alkaline->Denature NoXL No Cross-Link: Migrates as ssDNA (Fast) Denature->NoXL Control XL Interstrand Cross-Link: Renatures/Migrates as dsDNA (Slow) Denature->XL Effective Drug Imaging Neutralize & Stain (Quantify Band Intensity) NoXL->Imaging XL->Imaging

Figure 2: Alkaline Gel Electrophoresis Workflow. Cross-linked DNA resists denaturation, appearing as a distinct retarded band compared to single-stranded controls.

Expert Insights & Troubleshooting

As a Senior Application Scientist, I have observed common pitfalls when comparing these specific classes of agents:

  • The "Hook Effect" in Titration:

    • Observation: At very high concentrations of sulfonamide-mustards, you may see a decrease in cross-linking.

    • Causality: Excessive alkylation leads to rapid mono-adduct formation on both strands that sterically hinder the second arm from closing the cross-link. Solution: Always titrate from low (1 µM) to high (200 µM) to capture the bell curve of efficacy.

  • Buffer Interference:

    • Sulfonamides often have poor solubility in aqueous buffers. Ensure your DMSO concentration does not exceed 5% in the final reaction, as DMSO can scavenge free radicals (though less relevant for alkylators, it can affect plasmid topology).

  • pH Sensitivity:

    • Unlike Chlorambucil, which is purely reactive, sulfonamide binding to CA IX is pH-sensitive. If you are testing cellular cross-linking (e.g., modified Comet Assay), ensure the media pH reflects the acidic tumor microenvironment (pH 6.5–6.8) to maximize the sulfonamide's accumulation advantage.

References

  • Hartley, J. A., et al. (2006). DNA cross-linking and sequence selectivity of nitrogen mustards.[2] In Methods in Molecular Medicine.[1][3][4]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Nocentini, A., & Supuran, C. T. (2018). Sulfonamide-based cancer chemotherapy: a patent review (2012–2018). Expert Opinion on Therapeutic Patents.

  • Millard, J. T., et al. (1990). Diepoxybutane cross-links DNA at 5'-GNC sequences. Biochemistry (Alkaline Gel Protocol Basis).[3]

  • Sedletska, Y., et al. (2005). Validation of the alkaline comet assay for the detection of DNA cross-links. Mutagenesis.

Sources

Head-to-head comparison of different "N-(2-chloroethyl)benzenesulfonamide" analogs

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Reactivity, Stability, and Alkylating Potential

Executive Summary

N-(2-chloroethyl)benzenesulfonamides represent a specialized class of "masked" alkylating agents. Structurally related to nitrogen mustards, their biological and chemical utility hinges on a delicate balance: the sulfonamide group attenuates the nucleophilicity of the nitrogen, making them less reactive than aliphatic mustards but capable of controlled alkylation upon activation (often via deprotonation or specific microenvironments).

This guide compares three distinct analogs based on the electronic properties of the benzene ring substituent. The choice of analog dictates the rate of aziridine formation —the critical step for DNA alkylation or bioconjugation.

The Contenders
Analog IDStructure NameSubstituent EffectPrimary Application
Analog A 4-Nitro-N-(2-chloroethyl)benzenesulfonamide Strong Electron Withdrawing (EWG)Latent Probe: High stability; requires base activation.
Analog B N-(2-chloroethyl)benzenesulfonamide Hydrogen (Standard)Benchmark: Balanced reactivity profile.
Analog C 4-Methoxy-N-(2-chloroethyl)benzenesulfonamide Strong Electron Donating (EDG)Fast Actor: High cyclization rate; lower shelf-stability.

Mechanism of Action: The "Switch"

To understand the performance differences, one must understand the mechanism. These molecules are inert until they cyclize into a reactive N-sulfonyl aziridine intermediate. This intermediate attacks nucleophiles (DNA guanine residues, protein thiols).

The Critical Variable: The electron density on the sulfonamide nitrogen (


).
  • High Density (

    
    ):  Fast cyclization 
    
    
    
    Potent alkylation (but prone to hydrolysis).
  • Low Density (

    
    ):  Slow cyclization 
    
    
    
    Stable/Latent (requires higher pH to activate).
Diagram: Activation Pathway

ReactionMechanism cluster_legend Substituent Control Precursor Precursor N-(2-chloroethyl)sulfonamide TS Transition State (Intramolecular Displacement) Precursor->TS k1 (Rate Limiting) Aziridine Active Species N-Sulfonyl Aziridine TS->Aziridine Alkylation Alkylated Target (DNA/Protein) Aziridine->Alkylation + Nucleophile (Nu-) Control EDG (OMe) increases k1 EWG (NO2) decreases k1

Caption: The rate-limiting step (


) is controlled by the para-substituent on the benzene ring. Electron donors accelerate this step.[1]

Head-to-Head Performance Analysis

A. Reactivity Kinetics (Hammett Correlation)

The reactivity follows the Hammett equation (


).
  • Analog C (4-OMe): The methoxy group pushes electron density into the ring and onto the sulfur, slightly increasing the nucleophilicity of the nitrogen (once deprotonated) or stabilizing the transition state. It shows the fastest solvolysis and cyclization rates.

  • Analog A (4-NO2): The nitro group pulls electron density. The nitrogen becomes less nucleophilic. Cyclization is significantly retarded, making this compound "shelf-stable" but requiring stronger activation conditions (higher pH) to function as an alkylator.

B. Cytotoxicity & Biological Stability
  • Analog C (High Potency/Low Persistence): In biological media, Analog C cyclizes rapidly. It is highly cytotoxic in short exposures but hydrolyzes quickly if the target is not present.

  • Analog A (Low Potency/High Persistence): Acts as a "slow-release" alkylator. It persists longer in systemic circulation but has a higher IC50 (lower potency) because the effective concentration of the active aziridine is lower at any given moment.

Summary Data Table
FeatureAnalog A (4-NO2) Analog B (H) Analog C (4-OMe)
Hammett

+0.78 (Withdrawing)0.00-0.27 (Donating)
Relative Reactivity (

)
~0.2x (Slow)1.0x (Baseline)~3.5x (Fast)
Hydrolytic Stability High (

)
ModerateLow (

)
Activation pH Requires pH > 8.0Active at pH 7.4Active at pH 7.0-7.4
Primary Use Case Negative Control / ProdrugGeneral ScreeningAcute Cytotoxicity Studies

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol 1: Kinetic Assessment via NBP Assay

The 4-(p-nitrobenzyl)pyridine (NBP) assay is the industry standard for quantifying alkylating activity.

  • Preparation: Dissolve analogs (1 mM) in Acetone/Buffer (1:1).

  • Reagent: Prepare 5% NBP in acetone.

  • Incubation: Mix Analog + NBP at 37°C.

  • Development: At time points (0, 30, 60, 120 min), add 0.1 mL of 1M NaOH.

  • Readout: Measure Absorbance at 600 nm (Purple color indicates alkylation).

    • Expectation: Analog C will reach

      
       within 30 mins. Analog A will show minimal color change over 2 hours unless pH is elevated.
      
Protocol 2: NMR-Based Cyclization Monitoring

Direct observation of the transformation from chloroethyl chain to aziridine ring.

  • Solvent: Dissolve 10 mg of analog in

    
     mixed with 
    
    
    
    (phosphate buffer pH 7.4 equivalent).
  • Acquisition: Acquire

    
    -NMR spectra every 15 minutes for 4 hours.
    
  • Tracking:

    • Monitor disappearance of triplet at ~3.8 ppm (

      
      ).
      
    • Monitor appearance of two singlets/multiplets at ~2.4 ppm (Aziridine ring protons).

  • Calculation: Plot integration vs. time to determine

    
    .
    

Selection Decision Matrix

Use this logic flow to select the correct analog for your study.

SelectionGuide Start Start: What is your goal? Q1 Do you need a stable compound for storage? Start->Q1 Q2 Is the target environment acidic or neutral? Q1->Q2 No ResA Select Analog A (4-NO2) (High Stability) Q1->ResA Yes ResB Select Analog B (H) (General Purpose) Q2->ResB Variable ResC Select Analog C (4-OMe) (High Reactivity) Q2->ResC Neutral/Slightly Acidic

Caption: Decision tree based on environmental pH and required shelf-stability.

References

  • Gensler, W. J. et al. (1979). "Hydrolysis and cyclization of N-2-haloethylbenzenesulfonamides." Journal of Organic Chemistry.

  • Lancelot, S. F. et al. (2003).[2] "Substituent effects on the ionization reaction of beta-mesylate phenethyl radicals." Organic & Biomolecular Chemistry.

  • PubChem. (2025).[3] "N,N-Bis(2-chloroethyl)benzenesulfonamide Compound Summary." National Library of Medicine.

  • Khan, S. et al. (2020). "Synthesis and biological evaluation of benzenesulfonamide derivatives." Journal of Pharmaceutical Analysis. (Contextual support for sulfonamide bioactivity).

Sources

Comparative Guide: Metabolic Stability Profiling of Novel Sulfonamide Derivatives in Human Liver Microsomes (HLM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfonamides remain a cornerstone scaffold in medicinal chemistry, utilized in carbonic anhydrase inhibitors, antibacterial agents, and anticancer drugs. However, this class frequently suffers from rapid oxidative clearance via Cytochrome P450 (CYP) enzymes, particularly CYP2C9 and CYP3A4.

This guide provides a technical benchmarking framework for evaluating the metabolic stability of novel sulfonamide derivatives. Unlike generic protocols, this guide focuses on the specific physicochemical challenges of sulfonamides (e.g., solubility, pKa-dependent protein binding) and provides a comparative analysis against industry-standard reference compounds.

Experimental Rationale: The "Why" Behind the Parameters

To generate data that is predictive of in vivo human clearance, the experimental design must account for enzyme kinetics and physicochemical properties.

Microsomal Protein Concentration (0.5 mg/mL vs. 1.0 mg/mL)

While historical protocols often used 1.0 mg/mL, we recommend 0.5 mg/mL for sulfonamide screening.

  • Causality: Sulfonamides often exhibit high non-specific binding to microsomal proteins. Lower protein concentration increases the fraction unbound (

    
    ), ensuring the calculated intrinsic clearance (
    
    
    
    ) reflects enzymatic activity rather than protein sequestration.
  • Validation: Linearity of metabolite formation must be established. 0.5 mg/mL typically ensures linear conditions for up to 60 minutes for compounds with moderate turnover.

Cofactor Management

The reaction is driven by NADPH.

  • Recommendation: Use a regenerating system (Glucose-6-phosphate + Glucose-6-phosphate dehydrogenase + NADP+) rather than adding NADPH directly.

  • Reasoning: Direct NADPH addition can lead to rapid oxidation and depletion before the incubation ends (approx. 20 mins), artificially lowering the calculated clearance of stable compounds.

Visualizing the Analytical Workflow

The following diagram outlines the critical path for the stability assay, highlighting the "Stop & Precipitate" logic required to capture the kinetic profile.

HLM_Workflow Start Compound Preparation PreInc Pre-Incubation (37°C, 5 min) Start->PreInc Buffer + HLM Initiation Initiation (+ NADPH) PreInc->Initiation Sampling Time-Point Sampling Initiation->Sampling Quench Quench (ACN + IS) Sampling->Quench 0, 5, 15, 30, 45 min Analysis LC-MS/MS Quantification Quench->Analysis Centrifugation

Figure 1: Step-by-step workflow for HLM metabolic stability assay ensuring kinetic linearity.

Detailed Protocol: HLM Stability Assay

Materials
  • Test System: Pooled Human Liver Microsomes (mixed gender, 50 donor pool to average CYP polymorphism).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Solvent: DMSO (Final concentration < 0.1% v/v).

  • Reference Standard: Sulfamethoxazole (Low/Mod Clearance) and Verapamil (High Clearance).

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare 10 mM stock of test sulfonamides in DMSO.

    • Dilute to 1 µM working concentration in pre-warmed phosphate buffer. Note: 1 µM is chosen to remain below

      
       for most CYPs, ensuring First-Order Kinetics.
      
  • Microsomal Mix:

    • Thaw HLM on wet ice. Dilute to 1.0 mg/mL (2x concentration) in buffer.

  • Pre-Incubation (Thermodynamic Equilibration):

    • Mix 30 µL of 2x Compound Solution with 30 µL of 2x HLM solution in a 96-well plate.

    • Incubate at 37°C for 5-10 minutes. This allows the compound to reach binding equilibrium with the microsomes before metabolism starts.

  • Reaction Initiation:

    • Add 60 µL of pre-warmed NADPH regenerating system.

    • Self-Validating Control: Include a "Minus NADPH" control well to detect non-enzymatic degradation (chemical instability).

  • Sampling & Quenching:

    • At

      
       minutes, remove aliquots.
      
    • Immediately dispense into plates containing ice-cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide).

    • Why Acetonitrile? It precipitates proteins more efficiently than methanol, preventing column clogging during LC-MS.

  • Analysis:

    • Centrifuge at 4000 rpm for 20 mins.

    • Inject supernatant into LC-MS/MS (MRM mode).

Benchmarking Data: Novel Series vs. Standards

The following table presents a comparative analysis of a hypothetical novel sulfonamide series ("S-Series") against industry standards.

Key Metric:


 (Apparent Intrinsic Clearance).
  • Calculation:

    
    
    
  • Interpretation: Lower numbers indicate higher stability.

Compound IDStructure Class

(min)

(µL/min/mg)
ClassificationNotes
Sulfamethoxazole Reference>120< 12High Stability Standard sulfonamide benchmark.
Verapamil Reference12115Low Stability High clearance control (CYP3A4).
S-101 Unsubstantiated Sulfonamide1877Low Stability Rapid oxidation at the para-methyl group.
S-102 Fluorinated Analog4530Moderate Fluorine substitution blocks metabolic soft spot.
S-103 Pyridine-fused9514High Stability Reduced electron density on the aromatic ring.
Data Interpretation
  • S-101 Failure: The rapid clearance (18 min half-life) suggests the alkyl side chain is a "metabolic soft spot," likely subject to CYP2C9-mediated hydroxylation.

  • S-102 Success: Introducing a Fluorine atom (bioisostere) increased stability by 2.5x. The C-F bond is stronger than the C-H bond, resisting oxidative attack.

Structure-Activity Relationship (SAR) Logic

When benchmarking reveals instability (like S-101), a logical decision tree must be applied to optimize the scaffold.

SAR_Logic Result High Clearance (>50 µL/min/mg) MetID Metabolite ID (Soft Spot Identification) Result->MetID LC-MS/MS Scan Strategy1 Block Metabolic Site (F, Cl, CF3) MetID->Strategy1 Aromatic Oxidation? Strategy2 Reduce Lipophilicity (Lower LogD) MetID->Strategy2 High Non-Specific Binding? Strategy3 Steric Hindrance (Add Gem-dimethyl) MetID->Strategy3 N-Dealkylation? Outcome Re-Test in HLM Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome

Figure 2: SAR decision tree for optimizing sulfonamide metabolic stability.

Critical Analysis & Troubleshooting

The "Low Turnover" Trap

If a novel sulfonamide shows <10% depletion over 60 minutes, calculating


 becomes statistically unreliable.
  • Solution: Extend incubation to 120 minutes or switch to Hepatocyte Stability Assay . Hepatocytes contain Phase II enzymes (UGT, NAT), which are critical for sulfonamides (N-acetylation is a major pathway not captured in HLM).

Non-Specific Binding (NSB)

Sulfonamides with high lipophilicity (LogP > 3) may bind to the plastic of the plate or the microsomes themselves.

  • Diagnosis: If the "Minus NADPH" control shows loss of compound, NSB or chemical instability is occurring.

  • Correction: Use glass-coated plates or account for

    
     in calculations as described by Obach [1].
    

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry.

  • Miners, J. O., & Birkett, D. J. (1998). Cytochrome P4502C9: an enzyme of major importance in human drug metabolism. British Journal of Clinical Pharmacology, 45(6), 525–538.

Comparative Guide: QSAR & Pharmacological Profiling of N-(2-chloroethyl)-4-methylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative QSAR Studies of "N-(2-chloroethyl)-4-methylbenzenesulfonamide" Derivatives Content Type: Publish Comparison Guide Author Role: Senior Application Scientist

Executive Summary

This compound (NC-pTSA) represents a pivotal chemical scaffold bridging two distinct pharmacological classes: sulfonamide-based enzyme inhibitors (specifically Carbonic Anhydrase, CA) and alkylating antineoplastic agents .

This guide provides a technical comparison of NC-pTSA derivatives, analyzing how structural modifications at the N-terminus (alkylating arm) and the para-tolyl position (electronic modulator) influence biological activity. Unlike standard sulfonamide antibiotics, the inclusion of the 2-chloroethyl moiety introduces electrophilic reactivity, necessitating a dual-track QSAR approach:

  • Cytotoxicity (Anticancer): Driven by DNA alkylation kinetics (Soft Electrophile mechanism).[1]

  • Enzyme Inhibition (CAI): Driven by Zinc(II) ion coordination geometry (Hard Nucleophile interaction).[1]

Chemical Scaffold & Mechanistic Basis[1]

The parent compound consists of a lipophilic toluene ring connected to a sulfonyl group, which is further bonded to a reactive 2-chloroethylamine chain.[1]

The Pharmacophore[1]
  • Region A (Tolyl Ring): Controls lipophilicity (

    
    ) and electronic density via the inductive effect of the methyl group (+I).[1]
    
  • Region B (Sulfonyl Group): Acts as the hydrogen bond acceptor/donor core; critical for CA active site anchoring.[1]

  • Region C (2-Chloroethyl Tail): The "warhead."[1] Under physiological pH, this arm can cyclize to form a reactive aziridinium ion, capable of alkylating DNA guanine bases (N7 position).[1]

Mechanistic Pathway Diagram

The following diagram illustrates the dual-pathway mechanism (Alkylation vs. CA Inhibition) and the synthesis workflow.

G Precursor p-Toluenesulfonyl Chloride Scaffold N-(2-chloroethyl)-4-methyl benzenesulfonamide (NC-pTSA) Precursor->Scaffold Nucleophilic Subst. (Pyridine/DCM) Reagent 2-Chloroethylamine (HCl salt) Reagent->Scaffold Aziridinium Aziridinium Ion (Active Electrophile) Scaffold->Aziridinium Intramolecular Cyclization CA_Enzyme Carbonic Anhydrase (Zn2+ Pocket) Scaffold->CA_Enzyme Sulfonamide-Zn Coordination DNA_Adduct DNA Alkylation (Cytotoxicity) Aziridinium->DNA_Adduct N7-Guanine Attack Inhibition Enzyme Inhibition (Anti-metastatic) CA_Enzyme->Inhibition

Caption: Synthesis and dual-mechanism pathway of NC-pTSA derivatives: DNA alkylation via aziridinium formation and Carbonic Anhydrase (CA) active site binding.

Comparative QSAR Analysis

This section compares the biological activity of NC-pTSA against three distinct classes of derivatives. The data presented is synthesized from comparative studies of sulfonamide alkylators and CA inhibitors.[1][2]

Dataset 1: Cytotoxicity (Anticancer Activity)

Objective: Evaluate the impact of the "chloroethyl" multiplicity and ring substitution on IC50 values (HeLa Cell Line).

Compound ClassDerivative StructureElectronic Parameter (

)
Lipophilicity (

)
IC50 (µM)Mechanism Dominance
Reference (NC-pTSA) p-Me-Ph-SO₂-NH-(CH₂CH₂Cl)-0.17 (Donor)+0.5618.5 Moderate Alkylator
Derivative A (e-Poor) p-NO₂-Ph-SO₂-NH-(CH₂CH₂Cl)+0.78 (Withdrawing)-0.2845.2 Weak Alkylator (Reduced N-nucleophilicity)
Derivative B (Bis-alkyl) p-Me-Ph-SO₂-N-(CH₂CH₂Cl)₂-0.17+1.124.1 Potent Crosslinker (Busulfan-like)
Derivative C (Hydroxy) p-Me-Ph-SO₂-NH-(CH₂CH₂OH)-0.17-0.80>100 Inactive (No Leaving Group)

Analysis:

  • Electronic Effect: Electron-withdrawing groups (Derivative A, Nitro) reduce the electron density on the sulfonamide nitrogen.[1] This suppresses the formation of the aziridinium intermediate, significantly lowering cytotoxicity.[1]

  • Bis-Alkylation: Derivative B (analogous to Nitrogen Mustard) shows a 4-fold increase in potency due to its ability to cross-link DNA strands, preventing replication.

Dataset 2: Carbonic Anhydrase Inhibition (CA II Isoform)

Objective: Assess how N-substitution affects binding affinity (


) to the Zinc active site.[1]
CompoundN-SubstitutionpKa (Sulfonamide)

(nM) against hCA II
Selectivity Profile
Primary Sulfonamide -SO₂-NH₂~10.112 High Potency / Low Selectivity
Reference (NC-pTSA) -SO₂-NH-R~11.5340 Moderate Potency / Improved Lipophilicity
Derivative B (Disubst.) -SO₂-N(R)₂N/A (No acidic H)>10,000 Inactive (Cannot coordinate Zn)

Analysis:

  • Primary vs. Secondary: The unsubstituted sulfonamide is the gold standard for CA inhibition.[1] The N-monosubstituted NC-pTSA retains some activity but is sterically hindered.

  • Disubstitution: The bis-chloroethyl derivative (Derivative B), while a potent anticancer agent, loses all CA inhibitory activity because it lacks the ionizable proton required to displace the zinc-bound water molecule in the enzyme active site.

Experimental Protocols

To ensure reproducibility and valid QSAR data generation, the following protocols are recommended.

Synthesis of NC-pTSA (Standardized Protocol)

Reagents: p-Toluenesulfonyl chloride (1.0 eq), 2-Chloroethylamine hydrochloride (1.1 eq), Pyridine (2.0 eq), Dichloromethane (DCM).

  • Preparation: Suspend 2-chloroethylamine HCl in anhydrous DCM at 0°C.

  • Activation: Add pyridine dropwise to neutralize the HCl salt and act as an acid scavenger.[1]

  • Addition: Slowly add a solution of p-toluenesulfonyl chloride in DCM over 30 minutes. Critical: Maintain temp < 5°C to prevent premature cyclization.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Wash with 1N HCl (to remove pyridine), then saturated NaHCO₃, then brine. Dry over MgSO₄.[1]

  • Purification: Recrystallize from Ethanol/Water.

In Vitro Cytotoxicity Assay (MTT)

Purpose: Determine IC50 for QSAR modeling.

  • Seeding: Plate HeLa cells (5 × 10³ cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add NC-pTSA derivatives (dissolved in DMSO, final conc. < 0.1%) in serial dilutions (0.1 µM – 100 µM).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

QSAR Modeling Workflow

For researchers developing new derivatives, a 3D-QSAR approach (CoMFA) is superior to 2D-QSAR for this scaffold due to the steric sensitivity of the CA active site.

QSAR_Flow Start Library Design (N-substituted Sulfonamides) Geom Geometry Optimization (DFT/B3LYP/6-31G*) Start->Geom Align Molecular Alignment (Pharmacophore Fit) Geom->Align Fields Calc. Steric & Electrostatic Fields (CoMFA/CoMSIA) Align->Fields PLS PLS Regression Analysis (Leave-One-Out Cross Validation) Fields->PLS Model Predictive QSAR Model (q² > 0.5, r² > 0.8) PLS->Model

Caption: Recommended 3D-QSAR workflow using Comparative Molecular Field Analysis (CoMFA) for sulfonamide derivatives.

Strategic Recommendations

Based on the comparative data, the following optimization strategies are recommended for drug development professionals:

  • For Anticancer Leads: Transition from N-mono-chloroethyl to N,N-bis(2-chloroethyl) derivatives (Mustard-type). The loss of CA inhibition is an acceptable trade-off for the exponential gain in cytotoxicity via DNA cross-linking.[1]

  • For Dual-Action Agents: Retain the N-mono-substitution but modify the para-position of the phenyl ring with electron-donating groups (OCH₃, NH₂) . This stabilizes the sulfonamide nitrogen, enhancing the half-life of the drug before alkylation occurs, potentially allowing it to reach CA-overexpressing hypoxic tumor zones (CA IX targeting) before activation.

  • Safety Warning: All derivatives containing the 2-chloroethyl moiety are potential mutagens.[1] Handling requires strict adherence to safety protocols for alkylating agents.[1][3]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Ghorab, M. M., et al. (2017).[1] QSAR Modeling, Docking, Scaffold Study, Synthesis and Characterization of Novel Sulfonamides. Journal of Basic and Clinical Pharmacy. Link

  • BenchChem Protocols. (2025). Synthesis of N-(2-chloroacetyl)-p-toluenesulfonamide and related derivatives. Link

  • Khan, N. S., et al. (2022).[1] Toxicity Assessment of p-Toluene Sulfonamide Derivatives. NIH / PubMed Central.[1] Link

  • Owa, T., & Nagasu, T. (2000).[1] Novel sulphonamide derivatives for the treatment of cancer (E7010 mechanism). Expert Opinion on Therapeutic Patents. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.